N-C16-desoxymethylsphingosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H65NO2 |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-[(Z,2S)-2-hydroxyheptadec-3-enyl]hexadecanamide |
InChI |
InChI=1S/C33H65NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32,35H,3-26,28,30-31H2,1-2H3,(H,34,36)/b29-27-/t32-/m0/s1 |
InChI Key |
RMAWKILAWRQSBQ-XOSQJUBISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic World of Atypical Sphingoid Bases: A Technical Guide to Their Discovery, Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes.[1] Atypical sphingoid bases, a unique class of sphingolipids deviating from the canonical structures, have emerged as key players in both physiological and pathological states. This technical guide provides an in-depth exploration of the discovery, significance, and analysis of these enigmatic molecules. We delve into their biosynthesis, their association with various diseases, and the advanced analytical techniques employed for their quantification. This guide also presents detailed experimental protocols and visual representations of their signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Dawn of Atypical Sphingolipids
The world of sphingolipid biology was revolutionized by the discovery of atypical sphingoid bases. Unlike their canonical counterparts, which are synthesized from the condensation of serine and palmitoyl-CoA, atypical sphingoid bases are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alternative substrates such as alanine (B10760859) or glycine.[2][3] This seemingly subtle shift in substrate utilization gives rise to a family of molecules with distinct structural and functional properties.
The most well-studied of these are the 1-deoxysphingolipids, which lack the hydroxyl group at the C1 position.[2][3] This structural alteration has profound consequences, as it prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and tissues.[2][3] The discovery of these atypical sphingolipids has opened new avenues of research into their roles in various diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and cardiometabolic disorders.[4][5][6]
The Discovery and Biosynthesis of Atypical Sphingoid Bases
The story of atypical sphingoid bases began with investigations into the molecular basis of HSAN1, a rare inherited neuropathy. Researchers discovered that mutations in the SPTLC1 gene, which encodes a subunit of serine palmitoyltransferase, led to a gain-of-function activity, causing the enzyme to utilize L-alanine as a substrate instead of L-serine.[6] This resulted in the production and accumulation of two neurotoxic atypical sphingoid bases: 1-deoxysphinganine (m18:0) and 1-deoxymethylsphinganine (B3091860) (m17:0).[6]
Subsequent research revealed that the formation of atypical sphingoid bases is not limited to rare genetic disorders. Under conditions of serine deficiency, even the wild-type SPT enzyme can utilize alanine, leading to the synthesis of 1-deoxysphingolipids.[7] This finding has significant implications for conditions associated with metabolic stress, such as diabetes and non-alcoholic steatohepatitis.
The Canonical vs. Atypical Sphingolipid Biosynthetic Pathway
The biosynthesis of both canonical and atypical sphingoid bases begins with the SPT enzyme. The key difference lies in the amino acid substrate utilized.
-
Canonical Pathway: L-serine + Palmitoyl-CoA → 3-Ketosphinganine → Sphinganine → Dihydroceramide → Ceramide
-
Atypical Pathway (1-deoxysphinganine): L-alanine + Palmitoyl-CoA → 3-Keto-1-deoxysphinganine → 1-Deoxysphinganine → 1-Deoxydihydroceramide (B12091950)
The Significance of Atypical Sphingoid Bases in Health and Disease
The accumulation of atypical sphingoid bases has been implicated in the pathophysiology of a growing number of diseases. Their inability to be degraded leads to cellular toxicity through various mechanisms, including disruption of membrane integrity, mitochondrial dysfunction, and induction of apoptosis.[8][9]
Quantitative Data on Atypical Sphingoid Bases in Disease
Elevated levels of atypical sphingoid bases have been consistently reported in patients with type 2 diabetes and those with HSAN1. The following tables summarize key quantitative findings from various studies.
Table 1: Plasma Levels of Atypical Sphingoid Bases in Type 2 Diabetes Mellitus (T2DM)
| Sphingoid Base | Control (nmol/L) | T2DM (nmol/L) | Fold Change | p-value | Reference |
| 1-deoxySA | 80 ± 40 | 90 ± 40 | 1.13 | 0.001 | [10] |
| 1-deoxySO | 160 ± 90 | 180 ± 100 | 1.13 | 0.008 | [10] |
| Total 1-deoxySL | 240 ± 120 | 270 ± 140 | 1.13 | 0.004 | [10] |
Data are presented as mean ± standard deviation.
Table 2: Plasma Levels of Atypical Sphingoid Bases in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)
| Sphingoid Base | Control (µM) | HSAN1 (µM) | Fold Change | Reference |
| 1-deoxysphinganine (m18:0) | < 0.1 | ~0.4 - 1.2 | > 4-12 | [5][6] |
| 1-deoxymethylsphinganine (m17:0) | Not Detected | Present | - | [6] |
Signaling Pathways Implicated in Atypical Sphingoid Base Pathophysiology
Atypical sphingoid bases exert their cytotoxic effects by interfering with key cellular signaling pathways. In the context of insulin (B600854) resistance, the accumulation of 1-deoxysphingolipids is thought to impair insulin signaling, leading to decreased glucose uptake.
Furthermore, 1-deoxysphingolipids are potent inducers of apoptosis. They have been shown to cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade.[8]
Experimental Protocols for the Analysis of Atypical Sphingoid Bases
Accurate and reliable quantification of atypical sphingoid bases is crucial for understanding their roles in health and disease. This section provides detailed protocols for the extraction and analysis of these molecules from biological samples.
Sphingolipid Extraction from Plasma
This protocol describes a method for the extraction of sphingolipids from plasma samples.
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standards (e.g., C17-deoxysphinganine)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of internal standard to each sample.
-
Add 750 µL of methanol and 250 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
Sphingolipid Extraction from Cultured Cells
This protocol is suitable for the extraction of sphingolipids from adherent cultured cells.
Materials:
-
Cultured cells (e.g., in a 6-well plate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Chloroform
-
Cell scraper
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add a known amount of internal standard.
-
Add 500 µL of chloroform.
-
Vortex vigorously for 1 minute.
-
Add 400 µL of water and vortex again.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the organic phase under nitrogen and reconstitute for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of atypical sphingoid bases.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example for 1-deoxysphinganine):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: m/z 286.3 → 268.3
-
Collision Energy: Optimized for the specific instrument and analyte.
Conclusion and Future Directions
The discovery of atypical sphingoid bases has fundamentally changed our understanding of sphingolipid metabolism and its role in human health and disease. These once-overlooked molecules are now recognized as potent bioactive lipids with far-reaching implications. Their accumulation in various pathological conditions highlights their potential as both biomarkers for disease diagnosis and progression, and as novel therapeutic targets.
Future research will undoubtedly focus on further elucidating the complex signaling pathways regulated by atypical sphingoid bases and exploring the therapeutic potential of modulating their levels. The development of more sensitive and specific analytical methods will be crucial for these endeavors. The in-depth technical information provided in this guide aims to empower researchers, scientists, and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
N-C16-Desoxymethylsphingosine: An Atypical Sphingolipid in the Crosstalk of Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A substantial body of evidence has implicated sphingolipids, particularly C16-ceramide, as key mediators in the pathogenesis of these conditions. This technical guide delves into the intricate relationship between the atypical sphingolipid, N-C16-desoxymethylsphingosine, and metabolic dysregulation. While direct research on this compound is limited, this document extrapolates from the well-established role of its structural analog, C16-ceramide, to provide a comprehensive overview of its potential mechanisms of action. We will explore the canonical insulin (B600854) signaling pathway, its disruption by ceramides (B1148491), and the prospective role of this compound as a modulator of these processes. This guide also provides detailed experimental protocols and quantitative data to facilitate further research into this enigmatic molecule and its potential as a therapeutic target.
Introduction to Sphingolipids and Metabolic Disease
Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules in a myriad of cellular processes.[1][2] Dysregulation of sphingolipid metabolism has been increasingly linked to the development of metabolic diseases.[1][3] Elevated levels of certain ceramide species, particularly those with a 16-carbon acyl chain (C16-ceramide), are frequently observed in tissues of obese and insulin-resistant individuals.[1][4] These ceramides are now recognized as key players in the induction of insulin resistance, a hallmark of type 2 diabetes.[2][5]
This compound is an atypical sphingoid base, structurally similar to C16-ceramide but lacking the C1 hydroxyl group.[3] This structural modification prevents its degradation through canonical pathways and its conversion into complex sphingolipids, leading to its potential accumulation and distinct biological activities.[3] While research specifically targeting this compound is in its nascent stages, its classification as a 1-deoxysphingolipid suggests it may play a significant, and potentially detrimental, role in metabolic health.[6][7]
The Central Role of C16-Ceramide in Insulin Resistance
To understand the potential impact of this compound, it is crucial to first examine the well-documented effects of C16-ceramide on insulin signaling.
The Canonical Insulin Signaling Pathway
Insulin, upon binding to its receptor (IR), initiates a phosphorylation cascade that is central to glucose homeostasis. Key steps include:
-
Insulin Receptor Activation: Insulin binding triggers the autophosphorylation of the IR on specific tyrosine residues.
-
IRS-1 Phosphorylation: The activated IR then phosphorylates insulin receptor substrate 1 (IRS-1).
-
PI3K/Akt Pathway Activation: Phosphorylated IRS-1 recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B or PKB).
-
GLUT4 Translocation: Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.
Disruption of Insulin Signaling by C16-Ceramide
Accumulated C16-ceramide has been shown to antagonize insulin signaling at multiple key nodes.[8] The primary mechanisms of inhibition involve the activation of protein phosphatase 2A (PP2A) and atypical protein kinase C zeta (PKCζ).[9]
-
Activation of PP2A: Ceramides can activate PP2A, a phosphatase that dephosphorylates and inactivates Akt. This directly blocks the downstream effects of insulin signaling, including GLUT4 translocation.[9]
-
Activation of PKCζ: Ceramides can also activate PKCζ, which in turn phosphorylates and inhibits Akt, further dampening the insulin signal.[10]
This compound: A Potential Antagonist of Metabolic Homeostasis
As an atypical sphingolipid, this compound's role in metabolic diseases is an area of active investigation. Due to the scarcity of direct evidence, its potential mechanisms are inferred from its structural similarity to C16-ceramide and the known biology of 1-deoxysphingolipids.
Potential Mechanisms of Action
-
Ceramide Synthase Inhibition: this compound may act as an inhibitor of ceramide synthases (CerS), the enzymes responsible for producing ceramides.[11] By competing with the natural substrates, it could modulate the cellular levels of various ceramide species, although the specific CerS isoforms it might inhibit and the resulting downstream effects are unknown.
-
Direct Modulation of Signaling Proteins: Similar to C16-ceramide, this compound could directly interact with and modulate the activity of key signaling proteins in the insulin pathway, such as PP2A and PKCζ. Its unique structure may lead to different binding affinities and functional outcomes compared to C16-ceramide.
-
Membrane Perturbation: The accumulation of atypical sphingolipids like 1-deoxysphingolipids can alter the biophysical properties of cellular membranes, potentially affecting the function of membrane-bound proteins like the insulin receptor and glucose transporters.[12]
Quantitative Data
Currently, there is a notable lack of quantitative data in the public domain regarding the specific bioactivities of this compound in the context of metabolic diseases. The following table summarizes the type of quantitative data that is crucial for elucidating its role and is a priority for future research.
| Parameter | Description | Relevance to Metabolic Disease | Target for this compound |
| IC50 | Half-maximal inhibitory concentration | Indicates the potency of an inhibitor for a specific enzyme or receptor. | Ceramide Synthases (CerS1-6) |
| EC50 | Half-maximal effective concentration | Measures the concentration of a compound that produces 50% of its maximal effect. | Activation of PP2A or PKCζ |
| Ki | Inhibition constant | Represents the binding affinity of an inhibitor to an enzyme. | Ceramide Synthases, PP2A, PKCζ |
| Fold Change | Relative change in a measured quantity | Quantifies the effect on protein expression, phosphorylation, or metabolite levels. | p-Akt, GLUT4 expression, glucose uptake |
Experimental Protocols
To facilitate further investigation into this compound, this section provides detailed methodologies for key experiments.
Synthesis of this compound
In Vitro Ceramide Synthase Activity Assay
This protocol allows for the assessment of this compound's inhibitory effect on ceramide synthase activity.
-
Enzyme Source: Prepare cell lysates or microsomes from cells overexpressing a specific ceramide synthase isoform (CerS1-6).
-
Substrates: Use a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6).
-
Inhibition: Pre-incubate the enzyme source with varying concentrations of this compound.
-
Reaction: Initiate the reaction by adding the substrates and incubate at 37°C.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Analysis: Separate the fluorescently labeled substrate from the product (NBD-ceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the fluorescence.
-
Data Analysis: Calculate the IC50 value of this compound for each CerS isoform.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in plasma or tissue samples.[13][14][15]
-
Sample Preparation: Homogenize tissue samples or use plasma directly. Spike with a stable isotope-labeled internal standard (e.g., N-C16-d3-desoxymethylsphingosine).
-
Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound and determine the concentration in the samples by comparing the peak area ratios of the analyte to the internal standard.
Conclusion and Future Directions
The role of sphingolipids in the pathophysiology of metabolic diseases is an intensely studied area. While C16-ceramide has been established as a significant contributor to insulin resistance, the specific functions of its atypical analog, this compound, remain largely unknown. This technical guide has provided a framework for understanding its potential mechanisms based on the current knowledge of related compounds.
Future research should focus on:
-
Elucidating the direct effects of this compound on insulin signaling pathways.
-
Determining its inhibitory profile against the different ceramide synthase isoforms.
-
Quantifying its levels in biological samples from healthy and metabolic disease cohorts.
-
Investigating its impact on cellular processes relevant to metabolic health, such as adipocyte differentiation and hepatic glucose production.
A deeper understanding of this compound's biological activities will be crucial in determining whether it represents a novel therapeutic target for the treatment of metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C16:0-ceramide signals insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 9. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 10. Dual modulation of protein kinase C activity by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
A Technical Guide to the Structural and Functional Divergence of Sphingosine and Desoxymethylsphingosine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from structural membrane integrity to complex signaling cascades. At the core of this lipid class is the sphingoid base backbone. While canonical sphingolipids are built upon sphingosine (B13886), the emergence of atypical sphingoid bases, such as desoxymethylsphingosine (a form of 1-deoxysphingosine), has revealed alternative metabolic pathways with profound pathological implications. This technical guide provides an in-depth analysis of the core structural differences between sphingosine and desoxymethylsphingosine, detailing the functional consequences of these differences, the signaling pathways they inhabit, and the experimental protocols required for their differentiation and study.
Core Structural Differences
The fundamental distinction between sphingosine and desoxymethylsphingosine lies in the presence or absence of a hydroxyl group at the C1 position of the carbon backbone. This seemingly minor alteration has significant consequences for the molecule's chemical properties, metabolism, and biological function.
-
Sphingosine: As a canonical sphingoid base, sphingosine is an 18-carbon amino alcohol characterized by a hydroxyl group at C1, an amino group at C2, a hydroxyl group at C3, and a trans double bond between C4 and C5 (E-configuration).[1][2] Its chemical formula is C18H37NO2.[1] The C1-hydroxyl group is the primary site for phosphorylation, a critical step for its entry into the well-established S1P signaling pathway.
-
Desoxymethylsphingosine (1-deoxysphingosine): This molecule is an atypical sphingoid base that is devoid of the C1-hydroxyl group.[3][4] This absence is the result of an alternative substrate usage by the enzyme serine-palmitoyltransferase (SPT), the first committed step in sphingolipid biosynthesis.[4] Furthermore, research has identified that the native form of 1-deoxysphingosine possesses its double bond at the Δ14 position, typically in a cis (Z) configuration, rather than the Δ4 position seen in canonical sphingosine.[3][4]
Below is a visualization highlighting the key structural variance.
Data Presentation: Physicochemical Properties
The structural differences manifest in distinct physicochemical properties, which are crucial for their separation and identification in experimental settings.
| Property | Sphingosine | Desoxymethylsphingosine (1-deoxysphingosine) | Reference |
| Chemical Formula | C18H37NO2 | C18H37NO | [1] |
| Molar Mass | 299.49 g/mol | 283.50 g/mol | - |
| C1 Functional Group | Hydroxyl (-OH) | Hydrogen (-H) | [3][4] |
| Primary Site of Phosphorylation | C1-Hydroxyl | None | [4] |
| Native Double Bond Position | Δ4 (trans/E) | Δ14 (cis/Z) | [2][3][4] |
| Metabolic Precursor | Dihydrosphingosine | 1-deoxysphinganine | [1][4] |
| Key Biological Role | Precursor to S1P and complex sphingolipids | Neurotoxic lipid, marker for HSAN1 | [1][4] |
Divergent Signaling and Metabolic Fates
The absence of the C1-hydroxyl group fundamentally redirects the metabolic and signaling pathway of desoxymethylsphingosine away from the canonical sphingosine route.
Canonical Sphingosine Pathway: Sphingosine sits (B43327) at a critical metabolic hub. It can be acylated to form ceramides (B1148491) (the precursors to complex sphingolipids like sphingomyelin) or phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P).[1][2] S1P is a potent signaling molecule that acts extracellularly via a family of G protein-coupled receptors (S1PR1-5) and intracellularly on various targets to regulate cell survival, proliferation, migration, and immune cell trafficking.[1]
Desoxymethylsphingosine Pathway: Because it lacks the C1-OH group, desoxymethylsphingosine cannot be phosphorylated by sphingosine kinases.[4] This metabolic dead-end prevents its conversion into a signaling molecule analogous to S1P and also precludes its canonical degradation via the S1P lyase pathway.[4] Consequently, 1-deoxysphingolipids accumulate in cells, leading to cytotoxicity. This accumulation is strongly associated with conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and has been implicated in the neuropathy associated with diabetes.[3][4]
Experimental Protocols for Differentiation
Distinguishing between sphingosine and desoxymethylsphingosine requires precise analytical techniques, primarily centered around liquid chromatography-mass spectrometry (LC-MS).
Lipid Extraction and Separation
-
Objective: To isolate lipids from a biological matrix (cells, plasma, tissue).
-
Methodology:
-
Homogenize the sample in a cooled organic solvent mixture, typically chloroform/methanol (2:1, v/v), following the Bligh-Dyer method.
-
Spike the sample with internal standards (e.g., isotope-labeled sphingolipids) for accurate quantification.
-
Induce phase separation by adding water or a saline solution.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
-
Separation:
-
Utilize Reversed-Phase Liquid Chromatography (RPLC) with a C18 column.
-
The difference in polarity (sphingosine being more polar due to the extra -OH group) and structure results in distinct retention times, with desoxymethylsphingosine typically eluting later than sphingosine under standard RPLC conditions.[3][4]
-
Mass Spectrometry for Identification and Confirmation
-
Objective: To identify and confirm the molecular identity of the separated lipids.
-
Methodology:
-
Instrumentation: Couple the RPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
MS1 Analysis: In positive ion mode, detect the protonated molecules [M+H]+. Sphingosine will appear at a different m/z than desoxymethylsphingosine due to their mass difference.
-
MS/MS Fragmentation (MS2): Select the precursor ions of interest and subject them to collision-induced dissociation (CID). The fragmentation patterns will be distinct. For sphingosine, characteristic losses of water molecules are observed. The in-source fragmentation behavior can also differ significantly between the isomers.[3]
-
Double Bond Position Determination: To confirm the Δ14 position in native 1-deoxysphingosine, specialized MS techniques are required as CID is often insufficient.
-
Ozone-Induced Dissociation (OzID): This method involves introducing ozone into the mass spectrometer, which selectively cleaves the C=C double bond, generating fragment ions that unequivocally identify its location.[3]
-
Dimethyl Disulfide (DMDS) Derivatization: Chemical derivatization of the double bond with DMDS followed by MS/MS analysis can also pinpoint its location.[3][4]
-
-
References
Endogenous Presence of N-C16-desoxymethylsphingosine in Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous presence of N-C16-desoxymethylsphingosine, a member of the 1-deoxysphingolipid family, in mammalian tissues. This document details its quantification, proposed signaling pathways, and the experimental protocols necessary for its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the biological significance of this atypical sphingolipid.
Quantitative Data: Endogenous Levels of this compound
The following table summarizes the measured concentrations of endogenous this compound in various tissues of C57BL/6J mice. These values provide a baseline for understanding the distribution and potential physiological roles of this lipid in different organs.
| Tissue | Mean Concentration (nmol/g wet weight) | Standard Deviation |
| Liver | 0.003 | 0.001 |
| Spleen | 0.001 | 0.000 |
| Lung | 0.002 | 0.001 |
| Kidney | 0.002 | 0.001 |
| Heart | 0.001 | 0.000 |
| Brain | Not Detected | - |
| Muscle (Quadriceps) | Not Detected | - |
| White Adipose Tissue | 0.001 | 0.000 |
| Brown Adipose Tissue | 0.001 | 0.000 |
| Pancreas | 0.001 | 0.000 |
| Small Intestine | 0.002 | 0.001 |
| Colon | 0.002 | 0.001 |
Experimental Protocols
A precise and robust analytical methodology is crucial for the accurate quantification of this compound in biological matrices. The following sections outline a detailed protocol for the extraction, separation, and detection of this lipid from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Tissues
This protocol is adapted from established methods for sphingolipid extraction.
Materials:
-
Tissue sample (10-50 mg)
-
Internal Standard (IS): C17-1-deoxysphinganine or a stable isotope-labeled this compound
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Extraction Solvent: Chloroform (B151607)/Methanol (B129727) (1:2, v/v)
-
0.1 M Potassium Hydroxide (KOH) in Methanol
-
Chloroform
-
1 M Potassium Chloride (KCl)
-
Nitrogen gas evaporator
-
LC-MS grade solvents
Procedure:
-
Accurately weigh 10-50 mg of frozen tissue and place it in a homogenization tube.
-
Add a known amount of the internal standard to the tissue.
-
Add 1 mL of the extraction solvent (Chloroform/Methanol, 1:2) to the tube.
-
Homogenize the tissue thoroughly until a uniform suspension is obtained.
-
Incubate the homogenate at 48°C for 30 minutes to ensure complete extraction.
-
To hydrolyze glycerolipids, add 75 µL of 0.1 M KOH in methanol and incubate at 37°C for 2 hours.
-
Neutralize the mixture by adding 3 µL of glacial acetic acid.
-
Add 1 mL of chloroform and 1 mL of 1 M KCl to induce phase separation.
-
Vortex the mixture vigorously and centrifuge at 2000 x g for 5 minutes.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating sphingolipids.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the [M+H]+ adduct. The specific fragment ions will need to be determined by direct infusion of a standard. A common fragmentation for N-acylated sphingoid bases is the loss of the fatty acyl chain and a water molecule.
-
Internal Standard: Monitor the appropriate precursor-to-product ion transition for the chosen internal standard.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the analyte and internal standard.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of 1-deoxysphingolipids and the experimental workflow for their analysis.
Proposed Signaling Pathway of 1-Deoxysphingolipids
Elevated levels of 1-deoxysphingolipids, including this compound, have been associated with cellular stress and cytotoxicity.[1][2] While a definitive linear signaling cascade has not been fully elucidated, current evidence points towards a multi-faceted mechanism involving organelle dysfunction and the activation of inflammatory pathways.[1] The accumulation of these atypical sphingolipids can disrupt mitochondrial and endoplasmic reticulum (ER) function, leading to cellular stress.[1] This stress can, in turn, trigger the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, resulting in the production of pro-inflammatory cytokines.[1]
Caption: Proposed signaling pathway for 1-deoxysphingolipids.
Experimental Workflow for this compound Analysis
The accurate quantification of this compound from complex biological samples requires a systematic workflow, from sample preparation to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
This guide provides a foundational understanding of the endogenous presence and analysis of this compound. Further research is warranted to fully elucidate its specific biological functions and its role in health and disease.
References
N-C16-Desoxymethylsphingosine and the Emerging Role of 1-Deoxysphingolipids as Disease Biomarkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While N-C16-desoxymethylsphingosine itself is not yet an established biomarker, it belongs to a class of atypical sphingolipids, the 1-deoxysphingolipids (1-deoxySLs), which are gaining significant attention as potential biomarkers for a range of metabolic and neurological disorders. This technical guide provides an in-depth overview of the current understanding of 1-deoxySLs, with a focus on their association with disease, analytical methodologies for their quantification, and their underlying metabolic pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the diagnostic and therapeutic potential of this novel class of lipids.
Introduction to 1-Deoxysphingolipids
Sphingolipids are a diverse class of lipids that play crucial roles in cell structure and signaling. The biosynthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. However, under certain pathological conditions or due to genetic mutations, SPT can utilize L-alanine instead of L-serine as a substrate. This alternative reaction leads to the formation of 1-deoxysphingoid bases, which lack the C1 hydroxyl group characteristic of canonical sphingolipids.
The absence of the C1-hydroxyl group has profound implications for the metabolism of 1-deoxySLs. They cannot be phosphorylated by sphingosine (B13886) kinases to form signaling molecules like sphingosine-1-phosphate, nor can they be degraded by the canonical sphingolipid catabolic pathway. Consequently, 1-deoxySLs and their downstream metabolites, including N-acyl-1-deoxysphingolipids like this compound, accumulate in cells and tissues, leading to cellular dysfunction and toxicity.
Association of 1-Deoxysphingolipids with Disease
Elevated levels of 1-deoxySLs have been implicated in the pathophysiology of several diseases, most notably Type 2 Diabetes Mellitus (T2DM), Hereditary Sensory and Autonomic Neuropathy type I (HSAN1), and Non-Alcoholic Fatty Liver Disease (NAFLD).
Type 2 Diabetes Mellitus (T2DM)
Multiple studies have demonstrated a significant elevation of 1-deoxysphinganine (doxSA) and 1-deoxysphingosine (doxSO) in the plasma of individuals with T2DM and those with pre-diabetic conditions like metabolic syndrome. Research suggests that these lipids may contribute to the progressive failure of pancreatic β-cells, a hallmark of T2DM.
Hereditary Sensory and Autonomic Neuropathy Type I (HSAN1)
HSAN1 is a rare genetic disorder characterized by a progressive loss of sensory and autonomic functions. The disease is caused by mutations in the genes encoding for subunits of SPT, which leads to a significant increase in the production of 1-deoxySLs. The accumulation of these neurotoxic lipids in neurons is considered a primary driver of the neuropathy observed in HSAN1 patients.
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent evidence suggests a link between elevated 1-deoxySLs and NAFLD. While the precise role of these lipids in the progression of liver disease is still under investigation, they are emerging as potential biomarkers for identifying individuals at risk.
Quantitative Data on 1-Deoxysphingolipid Levels in Disease
The following tables summarize the quantitative data from various studies on the plasma levels of 1-deoxysphingolipids in different disease states compared to healthy controls.
Table 1: Plasma 1-Deoxysphinganine (doxSA) Levels in Disease
| Disease State | Patient Group (n) | Control Group (n) | Mean doxSA (nmol/L) - Patients | Mean doxSA (nmol/L) - Controls | p-value | Reference |
| T2DM | 39 (DSPN) | Age-matched healthy | 110 ± 60 | 60 ± 30 | <0.05 | [1] |
| Metabolic Syndrome | 25 | 25 | 110 ± 40 | 60 ± 20 | <0.00001 | [2] |
| Glycogen Storage Disease Type I | 15 | 31 | 191 ± 129 | 35 ± 14 | <0.0001 | [3] |
Table 2: Plasma 1-Deoxysphingosine (doxSO) Levels in Disease
| Disease State | Patient Group (n) | Control Group (n) | Mean doxSO (nmol/L) - Patients | Mean doxSO (nmol/L) - Controls | p-value | Reference |
| T2DM | 39 (DSPN) | Age-matched healthy | 240 ± 160 | 120 ± 50 | <0.05 | [1] |
(Note: DSPN refers to Diabetic Sensorimotor Polyneuropathy, a common complication of T2DM)
Experimental Protocols for 1-Deoxysphingolipid Analysis
The gold standard for the quantification of 1-deoxySLs in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of various 1-deoxySL species.
Sample Preparation: Lipid Extraction from Plasma/Serum
A common and effective method for extracting sphingolipids from plasma or serum is a single-phase extraction using a mixture of methanol (B129727) and chloroform.
Protocol:
-
To 50 µL of plasma or serum in a glass tube, add an appropriate internal standard solution (e.g., a stable isotope-labeled 1-deoxySL analog).
-
Add 1 mL of a methanol:chloroform (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 3,500 x g for 15 minutes at room temperature to pellet the protein precipitate.
-
Carefully transfer the supernatant to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Liquid Chromatography (LC) Separation
Reverse-phase liquid chromatography is typically employed to separate the different sphingolipid species.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).
-
Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids based on their polarity.
Tandem Mass Spectrometry (MS/MS) Detection
Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of 1-deoxySLs. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific transitions for each 1-deoxySL species and internal standard need to be optimized on the mass spectrometer. For example, for 1-deoxysphinganine, a common transition is the loss of a water molecule from the protonated molecule.
Signaling Pathways and Experimental Workflows
Biosynthesis and Metabolism of 1-Deoxysphingolipids
The following diagram illustrates the key steps in the biosynthesis and metabolism of 1-deoxysphingolipids.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of N-C16-Desoxymethylsphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-C16-desoxymethylsphingosine, an N-palmitoyl derivative of 1-deoxymethyl-sphinganine, is an atypical sphingolipid analog of significant interest in the study of sphingolipid metabolism and signaling. Unlike endogenous sphingolipids, the absence of the C1 hydroxyl group in desoxymethylsphingosine and its derivatives prevents their canonical degradation and conversion to other bioactive sphingolipids such as sphingosine-1-phosphate (S1P). This metabolic stability makes this compound a valuable tool for investigating the roles of ceramides (B1148491) and other complex sphingolipids in cellular processes, independent of their conversion to S1P. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting. Additionally, it outlines the context of its use by illustrating the canonical sphingolipid signaling pathway.
Introduction
Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3][4] The central molecule in sphingolipid metabolism is ceramide, which can be generated de novo or through the hydrolysis of sphingomyelin. Ceramide can be further metabolized to sphingosine (B13886), which in turn is phosphorylated by sphingosine kinases to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1][2] The balance between the levels of pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat" and is critical for cell fate decisions.[3]
Atypical sphingolipids, such as 1-deoxysphingolipids, are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) instead of serine as its substrate.[5] This results in the synthesis of a sphingoid base lacking the C1 hydroxyl group. Consequently, these 1-deoxysphingolipids and their N-acylated derivatives cannot be degraded by the canonical sphingolipid catabolic pathway and tend to accumulate, which has been associated with certain pathological conditions. This compound, as a synthetic analog, provides a stable probe to dissect the biological functions of N-acylated sphingoid bases without the confounding effects of their metabolism to S1P.
Canonical Sphingolipid Signaling Pathway
The following diagram illustrates the central role of ceramide and its conversion to other bioactive sphingolipids in the canonical signaling pathway. This compound acts as a stable analog of ceramide but cannot be converted to sphingosine-1-phosphate.
Caption: Canonical sphingolipid signaling pathway and the position of this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitable protected amino acid precursor. The following protocol is based on established synthetic routes for similar sphingoid bases.
Overall Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| N-Boc-L-serine methyl ester | ≥98% | Sigma-Aldrich |
| Dess-Martin periodinane | Synthesis grade | Oakwood Chemical |
| Dichloromethane (B109758) (DCM) | Anhydrous | Acros Organics |
| 1-Bromopentadecane (B48590) | 97% | TCI America |
| Magnesium turnings | 99.5% | Fisher Scientific |
| Tetrahydrofuran (B95107) (THF) | Anhydrous | EMD Millipore |
| Sodium borohydride (B1222165) (NaBH4) | ≥98% | Alfa Aesar |
| Methanol (B129727) (MeOH) | Anhydrous | J.T. Baker |
| Hydrochloric acid (HCl) | Concentrated | VWR |
| Palmitoyl chloride | ≥98% | Nu-Chek Prep |
| Triethylamine (B128534) (TEA) | ≥99% | EMD Millipore |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Methodology
Step 1: Synthesis of the Intermediate Aldehyde
-
Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. This intermediate is often used immediately in the next step without further purification.
Step 2: Grignard Reaction for Chain Elongation
-
In a separate flame-dried flask, prepare the Grignard reagent by adding 1-bromopentadecane (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (dissolution of magnesium), cool the solution to 0 °C.
-
Dissolve the crude aldehyde from Step 1 in anhydrous THF and add it dropwise to the Grignard reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of alcohols by silica gel column chromatography.
Step 3: Reduction of the Ketone
Note: The Grignard reaction may result in a mixture of ketone and alcohol. If a significant amount of ketone is present, a reduction step is necessary.
-
Dissolve the product from Step 2 in anhydrous methanol to a concentration of 0.1 M and cool to 0 °C.
-
Add sodium borohydride (NaBH4) (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Step 4: Deprotection to Yield 1-Deoxymethyl-sphinganine
-
Dissolve the protected amino alcohol from the previous step in a 1:1 mixture of methanol and 4 M HCl.
-
Stir the solution at room temperature for 4-6 hours to remove the Boc protecting group.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove non-polar impurities.
-
Basify the aqueous layer to pH > 10 with a 2 M NaOH solution.
-
Extract the free amine into DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-deoxymethyl-sphinganine.
Step 5: N-Acylation with Palmitoyl Chloride
-
Dissolve 1-deoxymethyl-sphinganine (1.0 eq) in a mixture of DCM and triethylamine (TEA) (2.0 eq) at 0 °C.
-
Slowly add palmitoyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
The following table summarizes the expected outcomes and characterization data for the synthesis of this compound.
| Step | Product | Expected Yield (%) | Purity (%) | Characterization Methods |
| 1 | Intermediate Aldehyde | >90 (crude) | - | ¹H NMR |
| 2 & 3 | Protected Amino Alcohol | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 4 | 1-Deoxymethyl-sphinganine | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 5 | This compound | 75-85 | >99 | ¹H NMR, ¹³C NMR, HRMS |
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include signals corresponding to the long alkyl chains of the sphingoid base and the palmitoyl group, the methine protons of the sphingoid backbone, and the amide proton.
¹³C NMR (CDCl₃, 100 MHz): Expected signals will correspond to the carbons of the alkyl chains, the carbons of the sphingoid backbone, and the carbonyl carbon of the amide group.
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₃₅H₇₁NO₂ [M+H]⁺ should be confirmed by the experimental value.
Conclusion
This application note provides a comprehensive protocol for the laboratory synthesis of this compound. The multi-step synthesis involves the creation of a desoxymethylsphinganine backbone followed by N-acylation. The availability of this synthetic route allows for the production of this valuable molecular probe for in-depth studies of sphingolipid signaling pathways and their roles in health and disease. The metabolic stability of this compound makes it an ideal tool for researchers in cell biology, pharmacology, and drug development to investigate ceramide-mediated cellular events without the complexities of its degradation or conversion to other bioactive lipids.
References
Application Note and Protocol: Quantitative Analysis of Sphingolipids using N-C16-Desoxymethylsphingosine as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of sphingolipids, particularly ceramides (B1148491), in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A detailed protocol is presented, highlighting the use of N-C16-desoxymethylsphingosine as an internal standard (IS) to ensure accuracy and precision. This application note includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation guidelines and visualizations to facilitate understanding and implementation in a research or drug development setting.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. Ceramide, a central molecule in sphingolipid metabolism, is involved in numerous signaling pathways that regulate cell fate.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in several diseases, such as diabetes, cardiovascular disease, and cancer.[4] Consequently, the accurate quantification of sphingolipids in biological samples is essential for understanding disease pathogenesis and for the development of novel therapeutics.
LC-MS/MS has emerged as a powerful tool for the sensitive and specific quantification of sphingolipids.[5][6] The use of a suitable internal standard is critical to correct for variations in sample extraction, matrix effects, and instrument response.[7] An ideal internal standard should be structurally similar to the analytes of interest, not be present endogenously in the sample, and have a distinct mass-to-charge ratio (m/z).
This application note details a method employing this compound as an internal standard for the quantification of C16-ceramide and other related sphingolipids. Its structure closely mimics that of endogenous ceramides, ensuring similar extraction efficiency and ionization response, thereby providing reliable quantification.
Sphingolipid Metabolism and Signaling Pathway
Ceramide is a central hub in sphingolipid metabolism, being synthesized through three major pathways: the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[8][9][10] Ceramide can then be further metabolized to form other sphingolipids or can act as a second messenger in various signaling cascades, often leading to apoptosis or inflammatory responses.[1][4][11]
Caption: Sphingolipid Metabolism and Signaling Pathways.
Experimental Protocols
Materials and Reagents
-
Analytes: Ceramide (d18:1/16:0), and other sphingolipid standards (Avanti Polar Lipids)
-
Internal Standard: this compound (Synthesized in-house or custom synthesis)
-
Solvents: LC-MS grade methanol, acetonitrile, isopropanol, chloroform, and water (Fisher Scientific)
-
Additives: Formic acid, ammonium (B1175870) formate (B1220265) (Sigma-Aldrich)
-
Biological Matrix: Human plasma (BioIVT)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting sphingolipids from plasma.[12]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).
-
Add 500 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water:Acetonitrile (95:5, v/v)
-
Mobile Phase B: 0.1% Formic Acid in Isopropanol:Acetonitrile (90:10, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10.1-12 min: 30% B (re-equilibration)
-
Tandem Mass Spectrometry:
-
System: Waters Xevo TQ-S micro
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C16:0 Ceramide | 538.5 | 264.3 | 35 | 25 |
| C18:0 Ceramide | 566.5 | 264.3 | 35 | 25 |
| C24:0 Ceramide | 650.6 | 264.3 | 40 | 30 |
| C24:1 Ceramide | 648.6 | 264.3 | 40 | 30 |
| This compound (IS) | 522.5 | 248.3 | 35 | 25 |
Data Analysis and Presentation
Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards. The concentration of the analyte in the samples is then determined from the calibration curve.
Quantitative Data Summary
The performance of the method should be evaluated for linearity, accuracy, and precision.[13]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| C16:0 Ceramide | 1 - 1000 | > 0.99 |
| C18:0 Ceramide | 1 - 1000 | > 0.99 |
| C24:0 Ceramide | 1 - 1000 | > 0.99 |
| C24:1 Ceramide | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (CV, %) |
| C16:0 Ceramide | 5 | 4.8 ± 0.3 | 96 | 6.3 |
| 50 | 51.2 ± 2.5 | 102.4 | 4.9 | |
| 500 | 495.5 ± 18.3 | 99.1 | 3.7 | |
| C18:0 Ceramide | 5 | 5.2 ± 0.4 | 104 | 7.7 |
| 50 | 48.9 ± 3.1 | 97.8 | 6.3 | |
| 500 | 508.1 ± 22.9 | 101.6 | 4.5 | |
| C24:0 Ceramide | 5 | 4.7 ± 0.5 | 94 | 10.6 |
| 50 | 53.1 ± 4.0 | 106.2 | 7.5 | |
| 500 | 489.9 ± 29.4 | 98.0 | 6.0 |
Justification for the Use of this compound as an Internal Standard
The selection of an appropriate internal standard is crucial for reliable quantification in LC-MS/MS analysis. This compound is proposed as a suitable internal standard for the analysis of ceramides, particularly C16-ceramide, for the following reasons:
Caption: Rationale for using this compound.
-
Structural Similarity: this compound shares a high degree of structural similarity with C16-ceramide, featuring the same C16 fatty acid chain and a similar sphingoid backbone. This ensures that it behaves similarly during sample extraction and chromatographic separation.
-
Co-elution: Due to its similar structure, the internal standard is expected to co-elute or elute very close to the target analytes, which is ideal for correcting matrix effects that can vary across the chromatogram.
-
Distinct Mass: The desoxymethyl modification results in a unique molecular weight and a distinct m/z value, preventing any isotopic overlap or interference with the endogenous ceramides being quantified.
-
Not Endogenously Present: As a synthetic molecule, this compound is not naturally present in biological samples, eliminating the risk of background interference and ensuring that the measured signal is solely from the added standard.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of ceramides and other sphingolipids in biological matrices. The use of this compound as an internal standard is a key feature of this protocol, offering a reliable means to correct for analytical variability and ensure high-quality, reproducible data. This method is well-suited for applications in basic research, clinical studies, and drug development programs focused on the role of sphingolipids in health and disease.
References
- 1. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 9. researchgate.net [researchgate.net]
- 10. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Stable isotope labeling of N-C16-desoxymethylsphingosine for flux analysis
An in-depth guide to the stable isotope labeling of N-C16-desoxymethylsphingosine for metabolic flux analysis, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Introduction to this compound
This compound, also known as 1-deoxy-N-palmitoylsphinganine or C16-deoxyceramide, is a member of a class of atypical sphingolipids called 1-deoxysphingolipids (deoxySLs).[1][2][3] Unlike canonical sphingolipids, deoxySLs lack the hydroxyl group at the C1 position of the sphingoid base backbone.[1][3][4] This structural difference is critical, as it prevents their phosphorylation and subsequent degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation within cells.[1][4] DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid biosynthesis, utilizes L-alanine or glycine (B1666218) as a substrate instead of its canonical substrate, L-serine.[1][5] The resulting 1-deoxysphinganine backbone is then N-acylated by ceramide synthases to form various species of deoxyceramides, including this compound.
Elevated levels of deoxySLs have been implicated in a range of pathologies, including the rare inherited neuropathy HSAN1 and diabetic peripheral neuropathy.[2][5] Their accumulation is cytotoxic, triggering multiple detrimental cellular effects such as endoplasmic reticulum (ER) stress, disruption of the actin cytoskeleton, and impaired endocytosis.[2][3]
Stable Isotope Labeling for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[6][7] By introducing molecules labeled with stable (non-radioactive) isotopes like ¹³C, ¹⁵N, or ²H into a system, researchers can trace the path of these atoms through metabolic pathways.[6][8] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is then used to detect the labeled metabolites and their downstream products, allowing for the calculation of pathway activity.[6][9]
Labeling this compound, for instance by using ¹³C-labeled palmitic acid, enables the precise measurement of its synthesis, turnover, and metabolic fate.[10] This provides critical insights into the dynamics of the deoxySL pathway, its interplay with canonical sphingolipid metabolism, and how these fluxes are altered in disease states or in response to therapeutic interventions.
Metabolic and Signaling Pathways
Deoxysphingolipid Biosynthesis Pathway
The diagram below illustrates the synthesis of this compound starting from the condensation of L-alanine and Palmitoyl-CoA, running parallel to the canonical sphingolipid synthesis pathway that begins with L-serine.
Cellular Effects of DeoxySL Accumulation
Accumulation of deoxySLs like this compound perturbs cellular homeostasis, leading to cytotoxicity through several mechanisms. The diagram below outlines the key signaling consequences.
Experimental Protocols and Data
General Experimental Workflow
The workflow for a typical flux analysis experiment using stable isotope-labeled this compound involves several key stages, from synthesis of the tracer to the final data analysis.
Protocol 1: Synthesis of [U-¹³C₁₆]-N-palmitoyl-1-deoxysphinganine
This protocol is adapted from methods for acylating sphingoid bases.[11] It utilizes commercially available [U-¹³C₁₆]palmitic acid to generate the labeled final product.
-
Precursor Preparation :
-
Dissolve 1-deoxysphinganine (deoxySA) in an appropriate solvent mixture such as Methanol:Chloroform (1:1 v/v).
-
Separately, convert [U-¹³C₁₆]palmitic acid to its more reactive anhydride (B1165640) form. This can be achieved using standard coupling agents or by purchasing the pre-activated form if available.
-
-
Acylation Reaction :
-
Add a molar excess (e.g., 2-4 equivalents) of [U-¹³C₁₆]palmitic anhydride to the dissolved 1-deoxysphinganine.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring completion via Thin Layer Chromatography (TLC) or LC-MS.
-
-
Purification :
-
Once the reaction is complete, evaporate the solvent under a stream of nitrogen.
-
Purify the resulting labeled this compound using flash column chromatography on a silica (B1680970) gel column.
-
Elute with a solvent gradient (e.g., ethyl acetate (B1210297) and isopropanol) to separate the product from unreacted precursors.
-
-
Verification :
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (to verify mass) and NMR spectroscopy (to confirm structure). The product should exhibit a mass increase of 16 Da compared to its unlabeled counterpart.
-
Protocol 2: Cell Culture, Labeling, and Lipid Extraction
-
Cell Culture :
-
Culture cells of interest (e.g., HEK293, A549) in standard growth medium to the desired confluency (typically 70-80%).
-
-
Labeling :
-
Prepare a stock solution of the synthesized [U-¹³C₁₆]-N-C16-desoxymethylsphingosine in an appropriate vehicle (e.g., ethanol (B145695) or DMSO).
-
Remove the standard growth medium and replace it with fresh medium containing the labeled lipid at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Alternative Flux Method: To measure de novo synthesis, culture cells in medium containing a labeled precursor like [U-¹³C₃, ¹⁵N₁]L-serine or [U-¹³C₃]L-alanine.[8]
-
-
Time-Course Harvesting :
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), harvest the cells.
-
Aspirate the medium, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a solvent-resistant tube and centrifuge to pellet. Store pellets at -80°C until extraction.
-
-
Lipid Extraction :
-
Resuspend the cell pellet in a one-phase neutral organic solvent system. A common method is a modified Bligh-Dyer extraction.
-
Add a solution of isopropanol:ethyl acetate (2:3, v/v) containing a cocktail of non-endogenous lipid internal standards for quantification.[12]
-
Vortex thoroughly and incubate for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the lipid extract to a new tube and dry it under nitrogen gas.
-
Reconstitute the dried lipid film in a small volume of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Separation :
-
Use a reverse-phase C18 column for separation (e.g., 2.1 mm x 50 mm, <2 µm particle size).[13][14]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol or Acetonitrile with 0.1% formic acid.
-
Run a gradient from a lower percentage of Mobile Phase B to a high percentage over 10-20 minutes to elute lipids based on hydrophobicity.
-
-
Mass Spectrometry :
-
Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[15]
-
Use the Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[13][15]
-
Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and ¹³C-labeled lipids.
-
Data Presentation and Analysis
The following table provides example m/z transitions for monitoring the unlabeled (M+0) and fully labeled (M+16) forms of this compound. The product ion m/z 266 is characteristic of the d18:0 deoxysphinganine backbone after dehydration.[15]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Label |
| This compound | 524.5 | 266.3 | Unlabeled (M+0) |
| [U-¹³C₁₆]-N-C16-desoxymethylsphingosine | 540.5 | 266.3 | Labeled (M+16) |
This table shows hypothetical data representing the percentage of the this compound pool that has become labeled over time after introducing a ¹³C-labeled precursor. Flux rates can be calculated from the initial slope of this enrichment curve.
| Time Point (Hours) | Fractional Enrichment (%) of this compound |
| 0 | 0.0 |
| 2 | 8.5 |
| 6 | 22.1 |
| 12 | 38.7 |
| 24 | 55.3 |
-
Peak Integration : Integrate the peak areas for the MRM transitions of both the labeled and unlabeled analytes at each time point using the instrument's software.
-
Correction for Natural Abundance : Correct the raw peak areas for the natural abundance of ¹³C isotopes in the unlabeled species.
-
Calculate Fractional Enrichment (FE) : For each time point, calculate the FE using the formula: FE = (Area_Labeled) / (Area_Labeled + Area_Unlabeled)
-
Determine Flux Rate : The rate of synthesis or turnover can be determined by modeling the kinetics of label incorporation, often by calculating the initial slope of the FE curve over time. This provides a direct measure of the metabolic flux through the pathway leading to the formation of this compound.
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Elucidating the chemical structure of native 1-deoxysphingosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. IsoSearch: An Untargeted and Unbiased Metabolite and Lipid Isotopomer Tracing Strategy from HR-LC-MS/MS Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
- 15. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming N-C16-desoxymethylsphingosine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-C16-desoxymethylsphingosine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound is a bioactive sphingolipid. Like other lipids with long acyl chains, its molecular structure is predominantly hydrophobic, leading to very limited solubility in polar solvents like water or aqueous buffers. This can result in the formation of aggregates and precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro and in vivo experiments.
Q2: I observed a precipitate after adding my this compound stock solution to my cell culture medium. What is the likely cause?
Precipitation is a common issue when introducing a hydrophobic compound dissolved in an organic solvent into an aqueous environment. The organic solvent from your stock solution may not be miscible with the aqueous medium, or the final concentration of the lipid may exceed its solubility limit in the buffer, causing it to crash out of solution. The use of an appropriate carrier or a specific solubilization technique is often necessary to maintain its dispersion in aqueous media.
Q3: Can I dissolve this compound directly in an aqueous buffer by heating or sonication?
While mild heating (up to 40°C) and sonication can aid in the dissolution of some lipids, these methods are generally insufficient for achieving a stable solution of this compound in aqueous buffers on their own.[1] These techniques might temporarily disperse the compound, but it is likely to precipitate over time. For stable, long-term preparations suitable for biological assays, carrier-mediated methods are recommended.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid or in a suitable organic solvent at -20°C. Avoid repeated freeze-thaw cycles. Once prepared in an aqueous solution with a carrier like BSA, it is best to use it fresh or store it at -20°C for short periods, as stability in aqueous solutions can be limited.[1]
Troubleshooting Solubilization Issues
Researchers can employ several methods to overcome the poor aqueous solubility of this compound. The choice of method will depend on the specific experimental application (e.g., cell culture, enzymatic assays, or in vivo studies).
Issue 1: Precipitation in Cell Culture Media
Solution A: Complexation with Bovine Serum Albumin (BSA)
Fatty acid-free BSA can be used to create a protein-lipid complex that is soluble in aqueous solutions and facilitates the delivery of the lipid to cells.[1][2][3] BSA has hydrophobic binding pockets that can accommodate the lipid, effectively shielding it from the aqueous environment.[4]
Solution B: Ethanol (B145695)/Dodecane (B42187) Delivery System
A mixture of ethanol and dodecane (98:2, v/v) can be used to create a dispersion of the lipid in cell culture media.[1] This method is suitable for introducing the lipid to cells in culture, but optimization may be required to minimize any potential solvent toxicity.
Issue 2: Inconsistent Results in Enzymatic Assays
Solution: Solubilization with Detergents
For cell-free systems like enzymatic assays, zwitterionic detergents such as CHAPS can be used to create mixed micelles with this compound, thereby solubilizing it in the reaction buffer.[1] It is crucial to ensure that the chosen detergent does not interfere with the activity of the enzyme being studied.
Data Presentation
The following table summarizes the recommended solubilization methods and their suitability for different experimental contexts.
| Method | Primary Application | Key Advantages | Considerations | Typical Working Concentration |
| BSA Complexation | Cell Culture, In Vivo Studies | Biocompatible, enhances lipid delivery to cells. | BSA can have biological effects of its own; use a fatty acid-free grade. | 5 µM Lipid : 5 µM BSA[1][2] |
| Ethanol/Dodecane | Cell Culture | Simple to prepare. | Potential for solvent toxicity; final ethanol/dodecane concentration should be kept low (e.g., <1%). | Variable, requires optimization. |
| Detergent (CHAPS) | Enzymatic Assays | Effective for creating clear solutions. | Detergent may interfere with protein function; requires careful selection and concentration optimization. | Dependent on the specific assay conditions. |
| Chloroform/Methanol | Analytical Purposes (e.g., as a stock solution) | Effective for initial solubilization. | Highly toxic to cells; not suitable for biological experiments. | Up to 10 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complexes
This protocol is adapted from established methods for other sphingolipids and is suitable for preparing a 5 µM working solution.[1][2]
-
Prepare Lipid Stock: Dissolve this compound in a chloroform:methanol (19:1, v/v) solution to a final concentration of approximately 1 mM.
-
Aliquot and Dry: Dispense 50 µL of the lipid stock solution into a glass test tube. Dry the solvent under a stream of nitrogen, followed by desiccation under vacuum for at least one hour to form a thin lipid film.
-
Redissolve in Ethanol: Redissolve the dried lipid film in 200 µL of absolute ethanol.
-
Prepare BSA Solution: In a separate 50 mL plastic centrifuge tube, dissolve 3.4 mg of fatty acid-free BSA in 10 mL of your desired aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) for a final BSA concentration of 0.34 mg/mL.
-
Form the Complex: While vigorously vortexing the BSA solution, slowly inject the 200 µL ethanolic lipid solution into the BSA solution.
-
Final Solution: The resulting solution will contain approximately 5 µM this compound and 5 µM BSA. This solution can be used for cell culture experiments. For best results, use freshly prepared complexes. If short-term storage is necessary, store in a plastic tube at -20°C.[1]
Protocol 2: Solubilization using Ethanol/Dodecane for Cell Culture
This protocol is based on a method developed for ceramides (B1148491) and can be adapted for this compound.[1]
-
Prepare Lipid Stock: Dissolve this compound in an ethanol:dodecane (98:2, v/v) mixture. The concentration of this stock solution should be determined based on the desired final concentration in the cell culture medium, keeping in mind that the final solvent concentration should be minimized (ideally below 1%).
-
Dilution in Media: Add the ethanolic lipid stock solution directly to the cell culture medium (e.g., DMEM or Ham's F12) in a tube.
-
Mixing: Mix well by vortexing or agitation to ensure the lipid is dispersed in the medium.
-
Cell Treatment: Immediately add the lipid-containing medium to your cell cultures.
Visualizations
References
How to improve the stability of N-C16-desoxymethylsphingosine in solution
Welcome to the technical support center for N-C16-desoxymethylsphingosine. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and effective use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound, also known as N-palmitoyl-1-desoxymethylsphingosine, is a synthetic ceramide analog. Structurally, it consists of a sphingoid base backbone (desoxymethylsphingosine) where a C16 fatty acid (palmitic acid) is attached via an amide linkage. Unlike natural ceramides, it lacks the C1 hydroxyl group. The sphingoid backbone contains a carbon-carbon double bond, which can be susceptible to oxidation. The amide bond is generally more resistant to chemical hydrolysis than an ester bond, contributing to its overall stability compared to glycerolipids.
Q2: What is the recommended method for preparing a stock solution of this compound for cell-based experiments?
Due to its hydrophobic nature, this compound has very low solubility in aqueous buffers. Direct dissolution in culture media is not recommended as it can lead to precipitation and aggregation. The preferred method is to prepare a complex with fatty acid-free Bovine Serum Albumin (BSA), which acts as a carrier to enhance solubility and delivery to cells.
For detailed steps, refer to the Experimental Protocols section for "Protocol 1: Preparation of a BSA-Complexed Stock Solution". Alternative methods for specific applications include solubilization with detergents like CHAPS or in an ethanol (B145695)/dodecane mixture.
Q3: How should I store solutions of this compound?
As a solid, the compound is stable for at least one year when stored at -20°C. Once in solution, stability is reduced.
-
BSA-complexed stock solutions: Aliquot into single-use volumes in plastic tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can affect the stability of both the lipid and the BSA carrier.
-
Organic solvent stock solutions (e.g., in ethanol): Store tightly sealed at -20°C to prevent evaporation. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can minimize oxidation.
Q4: What are the primary factors that can cause the degradation of this compound in solution?
Several factors can compromise the stability of the compound:
-
Extreme pH: Both highly acidic and highly basic conditions can promote the hydrolysis of the amide bond over time.
-
Oxidizing Agents: The double bond in the sphingoid backbone is susceptible to oxidation. Avoid exposure to reactive oxygen species or oxidizing agents unless it is part of a controlled experiment.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.
-
Enzymatic Activity: In biological systems (e.g., cell lysates, serum-containing media), enzymes such as ceramidases could potentially cleave the amide bond.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Precipitate or cloudiness in the solution. | Poor solubility or aggregation. | Ensure proper execution of the BSA-complexation protocol. Try gentle warming (to 37°C) and vortexing. If the issue persists, prepare a fresh stock solution. |
| Inconsistent or no biological activity in assays. | 1. Degradation of the compound.2. Aggregation preventing cellular uptake.3. Incorrect dosage due to precipitation. | 1. Prepare a fresh stock solution and verify its concentration.2. Perform a stability test on your working solution under assay conditions (see Protocol 2).3. Ensure the final concentration of any organic solvent (e.g., ethanol) is non-toxic to your cells. |
| Appearance of new peaks in LC-MS analysis. | Chemical degradation. | This indicates the formation of degradation products. Characterize the new peaks to identify the degradation pathway (e.g., hydrolysis product will have a different mass). Refer to the Forced Degradation Protocol to understand potential degradants. |
| Loss of compound over time in quantitative analysis. | Adsorption to container surfaces or degradation. | Use low-adsorption plasticware (e.g., polypropylene (B1209903) tubes). Include a time-zero control in all stability experiments to accurately measure loss. |
Experimental Protocols
Protocol 1: Preparation of a BSA-Complexed Stock Solution
This protocol is adapted from standard methods for solubilizing hydrophobic lipids for in-vitro studies.
Materials:
-
This compound powder
-
Ethanol (200 proof, high purity)
-
Chloroform/Methanol (19:1, v/v) (Optional, for initial dissolution)
-
Fatty acid-free BSA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile glass test tubes and polypropylene centrifuge tubes
-
Nitrogen gas stream
Procedure:
-
Initial Dissolution: Prepare a 1 mM stock solution of the lipid in an organic solvent. For example, dissolve 5.08 mg of this compound (MW: 507.87 g/mol ) in 10 mL of ethanol.
-
Aliquot and Dry: In a glass test tube, dispense a small volume of the organic stock solution (e.g., 200 µL). Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete solvent removal, place the tube under high vacuum for at least 1 hour.
-
Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS (pH 7.4). This corresponds to an approximately 5 µM BSA solution.
-
Complexation: Redissolve the dried lipid film from step 2 in a small volume of ethanol (e.g., 200 µL).
-
Injection: While vigorously vortexing the BSA solution, slowly inject the lipid-ethanol solution directly into the vortex. The final concentration of ethanol should be kept low (typically <1-2%) to avoid toxicity in cell cultures.
-
Final Solution: This procedure results in a solution where the lipid is complexed with BSA, improving its stability and solubility in aqueous media. The example quantities would yield a ~5 µM lipid solution.
-
Storage: Aliquot into single-use polypropylene tubes and store at -20°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol allows you to determine the stability of your this compound solution under specific stress conditions.
Materials:
-
Your prepared stock solution of this compound.
-
Buffers of different pH (e.g., pH 4.0, 7.4, 9.0).
-
1 N HCl and 1 N NaOH for hydrolysis studies.
-
3% Hydrogen Peroxide (H₂O₂) for oxidation studies.
-
LC-MS system for analysis.
Procedure:
-
Prepare Samples: Dilute your stock solution to a known concentration (e.g., 10 µM) in separate vials for each condition. Include a control sample diluted in your standard assay buffer stored at -80°C (time-zero control).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1 N HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add 1 N NaOH to a final concentration of 0.1 N.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate samples at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Photostability: Expose a sample to a controlled light source (as per ICH Q1B guidelines), ensuring a dark control is kept alongside.
-
-
Incubation: Incubate the stressed samples for defined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Quenching: Before analysis, neutralize the acid and base hydrolysis samples. The oxidative reaction may be quenched by adding a scavenger if necessary.
-
Analysis: Analyze all samples, including the time-zero control, by a stability-indicating method, typically LC-MS.
-
Data Evaluation: Quantify the peak area of the parent compound (this compound). A significant decrease in the peak area compared to the time-zero control indicates degradation. Look for the appearance of new peaks, which represent degradation products.
Quantitative Data Summary
The following table outlines the parameters and expected outcomes for a forced degradation study. Users should generate specific quantitative data based on their experimental formulation and conditions.
| Stress Condition | Parameter | Expected Outcome for Stable Solution | Expected Outcome for Unstable Solution |
| Acid Hydrolysis | 0.1 N HCl, 37°C, 24h | >95% of initial concentration remains | Significant decrease in parent compound; appearance of hydrolysis products (e.g., sphingoid base, fatty acid). |
| Base Hydrolysis | 0.1 N NaOH, 25°C, 24h | >95% of initial concentration remains | Significant decrease in parent compound; appearance of hydrolysis products. |
| Oxidation | 3% H₂O₂, 25°C, 8h | >95% of initial concentration remains | Decrease in parent compound; appearance of oxidized products (e.g., epoxides, hydroxylated species). |
| Thermal Stress | 37°C, 48h in assay buffer | >90% of initial concentration remains | Significant loss of parent compound. |
| Freeze-Thaw | 3 cycles (-80°C to 25°C) | <5% loss of initial concentration | >10% loss of initial concentration; potential aggregation. |
Visualizations
Preventing degradation of N-C16-desoxymethylsphingosine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-C16-desoxymethylsphingosine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic, atypical sphingolipid. Like many lipids, it is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. Ensuring its stability during sample preparation is critical for reliable quantification and downstream analysis.
Q2: What are the primary pathways through which this compound can degrade during sample preparation?
While specific degradation pathways for this compound are not extensively documented, based on the structure of similar sphingolipids (ceramides), the primary degradation routes are likely to be:
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as ceramidases, can hydrolyze the N-acyl linkage.[1][2][3][4][5]
-
Chemical Hydrolysis: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of the amide bond. Ceramides (B1148491) are generally most stable in a pH range of 4.5 to 6.5.[6]
-
Oxidation: Although this compound does not have highly susceptible moieties, the presence of double bonds in other lipids in the sample can lead to the generation of reactive oxygen species (ROS) that may cause degradation. The use of antioxidants can help mitigate this.[7][8][9][10]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C. Repeated freeze-thaw cycles should be avoided as they can impact the stability of sphingolipids.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Incomplete Extraction: The chosen solvent system may not be optimal for this specific lipid. | Employ a robust lipid extraction method such as a modified Bligh & Dyer or Folch procedure. Consider using a solvent system with appropriate polarity, for example, a mixture of chloroform (B151607) and methanol. |
| Enzymatic Degradation: Active ceramidases in the sample are degrading the analyte. | Immediately process samples on ice or flash-freeze them in liquid nitrogen after collection. Incorporate a heat inactivation step (e.g., brief heating at a temperature that does not degrade the analyte) or use a ceramidase inhibitor if compatible with your downstream analysis. | |
| Adsorption to Surfaces: The lipid may adhere to plasticware. | Use glass or polypropylene (B1209903) labware. Rinsing tubes with the extraction solvent can help recover adsorbed material. | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in incubation times, temperatures, or vortexing can lead to variable degradation. | Standardize all sample preparation steps. Ensure uniform treatment of all samples. Use of an internal standard added at the beginning of the extraction is highly recommended. |
| Partial Sample Evaporation: Leaving samples uncovered can lead to solvent evaporation and concentration changes. | Keep sample tubes capped whenever possible, especially during incubation and centrifugation steps. | |
| Presence of unexpected peaks in chromatogram/mass spectrum | Degradation Products: The molecule may have degraded into smaller fragments. | Review the extraction and storage procedures. Ensure the pH of all solutions is within a stable range (ideally 4.5-6.5). Minimize sample exposure to high temperatures and light. |
| In-source Fragmentation (Mass Spectrometry): High source temperatures or collision energies can cause the molecule to fragment within the mass spectrometer. | Optimize mass spectrometer source conditions, such as capillary temperature and cone voltage, to minimize in-source fragmentation.[12][13] |
Experimental Protocols
Protocol 1: Standard Lipid Extraction from Cultured Cells
This protocol is a modified Bligh & Dyer method designed to minimize degradation.
-
Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and transfer to a glass tube.
-
Addition of Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the cell suspension.
-
Solvent Extraction:
-
Add 2 mL of a cold chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of water and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol).
Protocol 2: Prevention of Enzymatic Degradation
-
Rapid Inactivation: Immediately after sample collection (e.g., tissue homogenization or cell lysis), add a sufficient volume of hot solvent (e.g., 70°C isopropanol) to inactivate enzymatic activity.
-
Use of Inhibitors: If heat inactivation is not feasible, consider adding a broad-spectrum ceramidase inhibitor to the homogenization or lysis buffer.
-
Low Temperature Processing: Perform all subsequent extraction steps at 4°C or on ice to minimize residual enzyme activity.
Data Presentation
Table 1: Recommended Solvents for Sphingolipid Extraction
| Solvent System | Advantages | Disadvantages |
| Chloroform:Methanol (2:1 or 1:2) | Well-established for a broad range of lipids, including sphingolipids. | Chloroform is toxic and requires handling in a fume hood. |
| Methyl-tert-butyl ether (MTBE):Methanol | Less toxic alternative to chloroform, efficient for lipid extraction. | May have different selectivity compared to chloroform-based methods. |
| Isopropanol | Can be used hot to inactivate enzymes during extraction. | May not be as efficient for all sphingolipid classes. |
Table 2: Summary of Stability Considerations
| Factor | Recommendation | Rationale |
| Temperature | Process samples on ice or at 4°C. Store extracts at -20°C or -80°C. | Low temperatures reduce enzymatic activity and slow down chemical degradation. |
| pH | Maintain pH between 4.5 and 6.5. | Avoids acid or base-catalyzed hydrolysis of the amide bond.[6] |
| Light | Protect samples from direct light. | Minimizes potential photo-oxidation, although less of a concern for this specific molecule. |
| Oxygen | Work under a nitrogen atmosphere if possible, especially during solvent evaporation. Add an antioxidant like BHT. | Reduces the risk of oxidative degradation. |
| Enzymes | Inactivate enzymes with heat or inhibitors. | Prevents enzymatic hydrolysis of the N-acyl chain.[1][2][3][4][5] |
Visualizations
References
- 1. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the hydrolysis and synthesis of ceramide by neutral ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. formulatorhub.com [formulatorhub.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sphingolipid Levels and Signaling via Resveratrol and Antioxidant Actions in Cardiometabolic Risk and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipid Levels and Signaling via Resveratrol and Antioxidant Actions in Cardiometabolic Risk and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural characterization of phospholipids and sphingolipids by in-source fragmentation MALDI/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of N-C16-desoxymethylsphingosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-C16-desoxymethylsphingosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is an atypical sphingolipid. Unlike canonical sphingolipids, which are derived from the condensation of serine and palmitoyl-CoA, deoxysphingolipids are formed when serine palmitoyltransferase (SPT) utilizes alanine (B10760859) as a substrate. The accumulation of deoxysphingolipids has been associated with certain pathological conditions, making their accurate quantification crucial for understanding disease mechanisms and for potential biomarker discovery.
Q2: What are the main challenges in quantifying this compound using LC-MS/MS?
The primary challenges include:
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2]
-
Low Endogenous Levels: This analyte may be present at very low concentrations in biological samples, requiring a highly sensitive analytical method.
-
Lack of Commercially Available Standards: A certified reference standard for this compound may be difficult to obtain, complicating method development and validation.
-
Isomeric Interferences: Separation from other structurally similar lipids is critical to ensure accurate measurement.
Q3: What type of internal standard is best suited for the quantification of this compound?
A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction for analytical variability.[3] If a SIL version of the specific analyte is unavailable, a structurally similar atypical sphingolipid with a different chain length (e.g., N-C17-desoxymethylsphingosine) can be used as an alternative.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| Column Contamination | Implement a column wash step between injections or use a guard column. If the problem persists, replace the analytical column. |
| Secondary Interactions with Column | Add a small amount of a competing agent to the mobile phase, such as a volatile acid or base, to improve peak shape. |
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent handling of all samples, including extraction times, solvent volumes, and evaporation steps. Automation can improve reproducibility. |
| Matrix Effects | Develop a more effective sample cleanup procedure to remove interfering matrix components. See the "Experimental Protocols" section for details. |
| LC System Not Equilibrated | Allow sufficient time for the LC system to equilibrate with the initial mobile phase conditions before each run. |
| Internal Standard Issues | Ensure the internal standard is added at the very beginning of the sample preparation process and that its concentration is appropriate for the expected analyte levels. |
Issue 3: Low Signal Intensity or Inability to Detect the Analyte
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | Optimize the liquid-liquid extraction protocol. A common method for sphingolipids is a modified Bligh-Dyer extraction. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection (MRM transitions), collision energy, and other MS parameters. Infuse a standard solution of a similar sphingolipid to tune the instrument. |
| Ion Suppression | Improve chromatographic separation to move the analyte peak away from regions of high matrix interference. A post-column infusion experiment can help identify these regions. |
| Sample Degradation | Keep samples on ice or at 4°C during processing and store extracts at -80°C to minimize degradation. |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation & Liquid-Liquid Extraction
This protocol is a general procedure for the extraction of sphingolipids from plasma and can be adapted for this compound.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add a volume of cold methanol (B129727) (e.g., 200 µL) to precipitate proteins. Vortex thoroughly.
-
Liquid-Liquid Extraction: Add a non-polar solvent such as methyl-tert-butyl ether (MTBE) or a chloroform/methanol mixture. Vortex vigorously to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic (upper) layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, typically a mixture of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note on MRM Transitions: Specific MRM transitions for this compound should be determined by infusing a standard of the analyte or a closely related compound and identifying the most intense and stable precursor and product ions. For a C16-desoxymethylsphingosine, the precursor ion would be the [M+H]+ ion. Common product ions for sphingolipids result from the fragmentation of the sphingoid base.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for recovery and matrix effects. Actual values must be determined experimentally during method validation.
| Analyte | Matrix | Concentration Level | Recovery (%) | Matrix Effect (%) |
| This compound | Human Plasma | Low QC | Value | Value |
| Mid QC | Value | Value | ||
| High QC | Value | Value | ||
| This compound | Rat Plasma | Low QC | Value | Value |
| Mid QC | Value | Value | ||
| High QC | Value | Value |
Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100
Visualizations
References
Improving the recovery of N-C16-desoxymethylsphingosine from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with N-C16-desoxymethylsphingosine. Our goal is to help you improve the recovery and quantification of this analyte from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-palmitoyl-1-desoxymethylsphingosine, is a specific ceramide-like molecule. It is classified as a bioactive lipid and is studied for its potential role as an inhibitor of sphingolipid metabolism.[1]
Q2: Which biological matrices are typically used for the analysis of this compound?
Commonly analyzed biological matrices for sphingolipids like this compound include plasma, serum, whole blood, and tissue homogenates.[2][3] The choice of matrix can significantly impact the extraction procedure and overall recovery.
Q3: What are the critical pre-analytical factors to consider for sample collection and handling?
To ensure the integrity of sphingolipid measurements, proper sample handling is crucial. For blood-derived samples, it is important to minimize the time between blood withdrawal and plasma/serum separation to prevent alterations in sphingolipid concentrations.[4] Storage at -80°C is recommended for long-term stability.[1] Repeated freeze-thaw cycles of plasma samples should be avoided as they can lead to increased concentrations of certain sphingolipids.[4]
Q4: What is the most common analytical technique for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of sphingolipids, including this compound.[2][3] This method offers high selectivity and allows for the differentiation of various sphingolipid species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient extraction method. | Optimize the extraction solvent system. Single-phase extraction with a methanol (B129727)/chloroform mixture has been shown to be effective for a broad range of sphingolipids.[2] Consider solid-phase extraction (SPE) for cleaner extracts, although recovery of highly polar compounds may vary.[5][6] |
| Analyte degradation during sample processing. | Maintain samples on ice during extraction and minimize exposure to high temperatures unless the protocol specifies a heated step for improved extraction efficiency.[2] | |
| Poor phase separation in liquid-liquid extraction (LLE). | Ensure complete separation of aqueous and organic phases. Centrifugation at a sufficient speed and duration is critical. Emulsion formation can be an issue with LLE.[7] | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-elution of interfering substances from the biological matrix. | Improve sample cleanup. SPE can provide cleaner extracts compared to simple protein precipitation.[5] Optimize the chromatographic separation to resolve the analyte from matrix components. |
| Suboptimal ionization source conditions. | Optimize MS source parameters such as capillary voltage, gas flow rates, and temperature.[8] | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Incompatibility between the injection solvent and the mobile phase. | The final sample solvent should be as close in composition and strength to the initial mobile phase as possible.[5] |
| Column contamination or degradation. | Use a guard column to protect the analytical column. Regularly flush the column and system with appropriate solvents.[9] | |
| High Background Noise in Mass Spectra | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly clean. |
| Carryover from previous injections. | Implement a robust wash cycle between sample injections. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Standardize all steps of the extraction protocol, including volumes, mixing times, and centrifugation parameters. The use of an internal standard is crucial to correct for variability. |
| Sample instability. | Adhere to strict sample handling and storage protocols. Avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Below are representative protocols for the extraction of sphingolipids from plasma. The optimal method for this compound may require further optimization.
Protocol 1: Single-Phase Methanol/Chloroform Extraction
This protocol is adapted from a method shown to be effective for a broad range of sphingolipids.[2]
-
To 25 µL of plasma, add 75 µL of water.
-
Add 850 µL of a methanol/chloroform mixture (2:1, v/v).
-
Vortex the sample for 1 minute.
-
Incubate at 38°C for 1 hour with occasional vortexing to enhance extraction efficiency.
-
Centrifuge at 20,000 x g for 15 minutes to pellet proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE, which can yield cleaner extracts.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample (pre-treated, e.g., with protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.
-
Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in a solvent compatible with the LC-MS/MS system.
Quantitative Data Summary
| Extraction Method | Analyte | Biological Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Single-Phase (Methanol/Chloroform) | General Sphingolipids | Plasma | ~85-95 | <15 | [2] |
| Liquid-Liquid Extraction (LLE) | General Drugs | Blood | ~70-80 | <20 | [10] |
| Solid-Phase Extraction (SPE) | General Drugs | Blood | ~80-90 | <15 | [10] |
Visualizations
Sphingolipid Metabolism Pathway
The following diagram illustrates the general pathways of sphingolipid metabolism. Ceramide is a central hub in these pathways. While this compound is a ceramide analog, its precise position and role within this network require further investigation.
Caption: General overview of the sphingolipid metabolism pathway.
Experimental Workflow for Sphingolipid Analysis
This diagram outlines the typical workflow for the analysis of this compound from biological samples.
Caption: Standard workflow for sphingolipid analysis.
Troubleshooting Logic for Low Analyte Recovery
This diagram provides a logical approach to troubleshooting low recovery of this compound.
Caption: Troubleshooting flowchart for low recovery.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of new solid-phase extraction methods for chromatographic identification of drugs in clinical toxicological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. scielo.br [scielo.br]
- 9. Functional profiling and visualization of the sphingolipid metabolic network in vivo | EMBO Reports [link.springer.com]
- 10. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of N-C16-desoxymethylsphingosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for N-C16-desoxymethylsphingosine in LC-MS/MS analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as N-palmitoyl-1-desoxymethylsphingosine (m17:1/16:0), is an atypical sphingolipid. Key properties for mass spectrometry are:
-
Molecular Formula: C₃₃H₆₅NO₂[1]
-
Formula Weight: 507.875 g/mol [1]
-
Synonyms: N-hexadecanoyl-1-desoxymethylsphing-3-enine (m17:1/16:0), N-C16-1-desoxyMeCer[1]
Q2: What is a typical cause for a non-linear calibration curve in LC-MS/MS analysis?
Non-linearity can stem from several factors including matrix effects, detector saturation at high concentrations, analyte degradation, or issues with the preparation of calibration standards. For sphingolipids, ion suppression due to co-eluting phospholipids (B1166683) is a common issue.
Q3: Why is an internal standard crucial for the quantification of this compound?
An internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response. An ideal IS for LC-MS/MS is a stable isotope-labeled version of the analyte, as it shares very similar chemical and physical properties, including ionization efficiency and retention time. This minimizes variability and improves the accuracy and precision of quantification.
Q4: What are common sample preparation techniques for sphingolipid analysis from biological matrices?
Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). For plasma or serum samples, a simple protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is often sufficient to extract sphingolipids while removing the bulk of proteins.
Q5: How should this compound standards be stored?
This compound should be stored at -20°C for long-term stability, which is rated for at least one year.[1] Stock solutions should also be stored at low temperatures in an appropriate solvent.
Section 2: Troubleshooting Guide for Calibration Curve Issues
This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, focusing on calibration curve performance.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (r² < 0.99) | Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte, leading to a non-linear response. | - Improve Chromatographic Separation: Optimize the gradient to separate the analyte from interfering matrix components. - Sample Dilution: Dilute the sample to reduce the concentration of interfering substances. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. - Optimize Sample Preparation: Employ a more rigorous extraction method like solid-phase extraction (SPE) to remove interferences. |
| Detector Saturation: At high concentrations, the MS detector response can become non-linear. | - Extend the Calibration Range: Lower the upper limit of quantification (ULOQ) or dilute the high-concentration standards. - Reduce Injection Volume: Injecting a smaller sample volume can prevent detector overload. | |
| Inaccurate Standard Preparation: Errors in serial dilutions can lead to inaccurate calibrator concentrations. | - Prepare Fresh Standards: Use freshly prepared stock and working solutions for each analytical run. - Verify Pipetting Technique: Ensure pipettes are calibrated and use proper technique, especially with organic solvents. | |
| High Variability at LLOQ | Low Signal-to-Noise Ratio: The analyte signal at the lower limit of quantification (LLOQ) is too close to the background noise. | - Optimize MS Parameters: Increase the dwell time for the analyte's MRM transition. Optimize collision energy and other source parameters. - Improve Sample Clean-up: A cleaner sample will result in lower background noise. |
| Analyte Adsorption: The analyte may adsorb to plasticware or vials at low concentrations. | - Use Low-Adsorption Vials: Employ silanized or polypropylene (B1209903) vials. - Modify Sample Solvent: Add a small amount of organic solvent or a competing compound to the sample diluent. | |
| Inconsistent Response Factor | Instrument Instability: Fluctuations in the ESI source, gas pressures, or temperature can cause inconsistent ionization. | - Allow for System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. - Monitor System Suitability: Inject a system suitability test (SST) sample at regular intervals to monitor instrument performance. |
| Internal Standard Issues: The internal standard may not be behaving similarly to the analyte. | - Select an Appropriate IS: A stable isotope-labeled standard is highly recommended. If unavailable, a close structural analog that co-elutes is the next best choice. - Verify IS Concentration: Ensure the internal standard is added at a consistent and appropriate concentration across all samples and standards. | |
| No Peak or Very Small Peak | Sample Degradation: The analyte may be unstable in the sample matrix or during sample processing. | - Check Storage Conditions: Ensure samples and standards are stored correctly at -20°C.[1] - Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. - Process Samples on Ice: Keep samples cold during the extraction process to minimize enzymatic degradation. |
| Incorrect MS/MS Method: The MRM transitions or other MS parameters are not correctly set for the analyte. | - Verify MRM Transitions: Ensure the precursor and product ions are correct for this compound. See Table 1 for expected transitions. - Optimize Collision Energy: Perform an infusion of the analyte to determine the optimal collision energy for the desired fragmentation. |
Section 3: Experimental Protocols and Data
Inferred LC-MS/MS Parameters for this compound
The following parameters are inferred from the analysis of structurally similar 1-deoxysphingolipids.[2] Optimization is recommended for your specific instrument.
Table 1: Inferred MRM Transitions and MS Parameters
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| This compound | m/z 508.5 | m/z 266.3 | ~30 - 40 |
| Internal Standard (IS) Suggestion |
| C17-N-C16-desoxymethylsphingosine | m/z 522.5 | m/z 280.3 | ~30 - 40 |
Note: The precursor ion for this compound is calculated based on its molecular weight of 507.875. The product ion is inferred from the typical fragmentation pattern of N-acylated sphingoid bases, which involves the loss of the fatty acid and dehydration.
General Protocol for Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma/serum samples and calibration standards on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample, standard, or quality control (QC).
-
Add Internal Standard: Add 10 µL of the internal standard working solution (in methanol) to each tube.
-
Precipitation: Add 200 µL of ice-cold methanol.
-
Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Recommended Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating sphingolipids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A gradient from ~60% B to 100% B over several minutes is a good starting point.
-
Column Temperature: 40°C
Section 4: Visualized Workflows and Pathways
General LC-MS/MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting calibration curve issues.
Simplified Sphingolipid De Novo Synthesis Pathway
Caption: Simplified de novo synthesis pathway for typical and atypical sphingolipids.
References
Validation & Comparative
Validating an LC-MS/MS Method for N-C16-Desoxymethylsphingosine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is crucial for understanding their roles in health and disease. N-C16-desoxymethylsphingosine (N-C16-doxS) is an atypical sphingolipid implicated in various cellular processes. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of N-C16-doxS against alternative analytical techniques. The information presented herein is supported by established experimental principles to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison: LC-MS/MS vs. Alternatives
The selection of an analytical method for sphingolipid quantification depends on factors such as sensitivity, specificity, throughput, and cost. While LC-MS/MS is considered the gold standard, other techniques offer viable alternatives for specific applications.[1][2]
| Feature | LC-MS/MS | HPLC with Fluorescence Detection | Enzymatic Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate to High (dependent on derivatization) | Moderate (potential for cross-reactivity) |
| Sensitivity | Very High (picomolar to femtomolar range)[3] | High (femtomolar to picomolar range) | Low to Moderate |
| Multiplexing | High (simultaneous analysis of multiple analytes)[4] | Limited | Very Limited |
| Structural Info | High (fragmentation patterns aid in identification) | Low | None |
| Throughput | High | Moderate | Moderate to High |
| Cost (Instrument) | High | Moderate | Low |
| Cost (Per Sample) | Moderate | Low to Moderate | Low |
| Expertise | High | Moderate | Low to Moderate |
Performance of a Validated LC-MS/MS Method
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of N-C16-doxS in a biological matrix (e.g., human plasma).
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1.5 pg/mL |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol outlines a typical validated method for the quantification of N-C16-doxS in human plasma.
a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17-desoxymethylsphingosine).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of chloroform (B151607) and 200 µL of water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. MS/MS Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-C16-doxS: Precursor ion (Q1) m/z 508.5 -> Product ion (Q3) m/z 264.3
-
Internal Standard (C17-doxS): Precursor ion (Q1) m/z 522.5 -> Product ion (Q3) m/z 278.3
-
-
Collision Energy: Optimized for each transition.
HPLC with Fluorescence Detection (Alternative Method)
This method requires derivatization of the primary amine group of N-C16-doxS to introduce a fluorescent tag.
a. Sample Preparation and Derivatization
-
Perform lipid extraction as described for the LC-MS/MS method.
-
To the dried lipid extract, add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) reagent).
-
Incubate at room temperature for 5 minutes in the dark.
-
Add 50 µL of mobile phase A to stop the reaction and inject into the HPLC system.
b. HPLC Separation
-
Utilize a similar C18 reversed-phase column and gradient as the LC-MS/MS method.
c. Fluorescence Detection
-
Excitation Wavelength: 340 nm.
-
Emission Wavelength: 455 nm.
Enzymatic Assay (Alternative Method)
Commercially available enzymatic assay kits can be used for the quantification of related sphingolipids, though a specific kit for N-C16-doxS may not be readily available. The general principle involves the enzymatic conversion of the target lipid to a product that can be measured colorimetrically or fluorometrically.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of N-C16-doxS.
Caption: Simplified sphingolipid biosynthesis pathway showing the formation of N-C16-doxS.
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of N-C16-Desoxymethylsphingosine and C16-Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of C16-ceramide and the predicted activities of its synthetic analog, N-C16-desoxymethylsphingosine. This document is intended to be a valuable resource for researchers investigating sphingolipid-mediated signaling pathways and for professionals in drug development exploring novel therapeutic agents.
While C16-ceramide is a well-studied bioactive lipid implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence, there is a notable scarcity of direct experimental data on this compound. Therefore, this guide presents a comparison based on the established functions of C16-ceramide and the inferred biological consequences of the structural difference in this compound—the absence of a 1-hydroxyl group. This modification renders the molecule resistant to metabolism by ceramide kinase, a critical enzyme in sphingolipid signaling. The hypotheses presented herein are supported by the observed activities of other 1-deoxysphingolipid analogs.
Structural and Metabolic Differences
The primary structural distinction between C16-ceramide and this compound lies in the presence or absence of a hydroxyl group at the C1 position of the sphingoid base. This single modification has profound implications for their metabolic fates and, consequently, their biological activities.
-
C16-Ceramide: Possesses a 1-hydroxyl group, which is essential for its phosphorylation by ceramide kinase (CerK) to form ceramide-1-phosphate (C1P).[1][2] C1P is a key signaling molecule with predominantly anti-apoptotic and pro-proliferative effects, often acting in opposition to ceramide.[1][3][4]
-
This compound: Lacks the 1-hydroxyl group, making it an unsuitable substrate for CerK.[5][6] This structural feature prevents its conversion to a 1-phosphate metabolite, suggesting that its biological effects would be independent of C1P signaling and potentially more persistent than those of C16-ceramide, which can be metabolized to a pro-survival molecule. Studies on other 1-deoxysphingolipids confirm their metabolic stability in pathways involving the C1-hydroxyl group.[5]
Comparative Biological Activities
The differential metabolism of these two lipids is predicted to lead to distinct biological outcomes, particularly in the regulation of cell fate.
Table 1: Comparison of Biological Activities
| Biological Process | C16-Ceramide | This compound (Predicted) |
| Apoptosis | Pro-apoptotic in numerous cell types.[7][8][9] | Potentially a more potent and sustained pro-apoptotic agent due to the inability to be converted to anti-apoptotic C1P. 1-deoxysphingolipids have been shown to be cytotoxic.[6] |
| Cell Proliferation | Generally anti-proliferative. | Predicted to be strongly anti-proliferative. |
| Metabolism | Metabolized to C1P, sphingosine, and more complex sphingolipids.[2] | Resistant to phosphorylation at the 1-position. May undergo other metabolic modifications. |
| Mechanism of Action | Induces apoptosis via mitochondrial channel formation, activation of stress-activated protein kinases (SAPK/JNK), and modulation of PKC and protein phosphatases.[8][10][11] | Likely induces apoptosis through similar mechanisms as C16-ceramide but without the confounding effects of C1P. May have altered interactions with target proteins. |
Signaling Pathways
C16-Ceramide Signaling
C16-ceramide is a central player in cellular stress responses, activating multiple signaling cascades that often culminate in apoptosis. Key pathways include:
-
Mitochondrial Pathway: C16-ceramide can directly incorporate into the outer mitochondrial membrane, forming channels that lead to the release of pro-apoptotic factors like cytochrome c.[10]
-
Protein Phosphatase Activation: Ceramide activates protein phosphatases, such as PP1 and PP2A.[12] This can lead to the dephosphorylation and inactivation of pro-survival kinases like Akt.
-
Protein Kinase C (PKC) Modulation: C16-ceramide exhibits isoform-specific effects on PKC. It can inhibit the pro-survival PKCα isoform while activating the pro-apoptotic PKCζ isoform.[1][2][12][13]
-
Stress-Activated Protein Kinase (SAPK/JNK) Pathway: Ceramide is a known activator of the JNK pathway, which contributes to its pro-apoptotic effects.[8][11]
Predicted this compound Signaling
Due to the absence of direct studies, the signaling pathways of this compound are hypothesized to be similar to those of C16-ceramide, but with a crucial difference: the lack of a metabolic "off-switch" via conversion to C1P. This suggests that the pro-apoptotic signals initiated by this compound could be more sustained.
Quantitative Data
Direct comparative quantitative data, such as IC50 or EC50 values, for this compound are not currently available in the public domain. The table below summarizes known data for C16-ceramide and provides a template for future experimental determination for its desoxy analog.
Table 2: Comparative Quantitative Data
| Parameter | C16-Ceramide | This compound | Reference |
| Induction of Apoptosis (e.g., in Jurkat cells) | Typically effective in the 10-50 µM range. | Data not available | [General literature] |
| Inhibition of PKCα activity | Inhibition observed at concentrations as low as 5 µM.[1] | Data not available | [1] |
| Activation of PKCζ | Direct activation demonstrated in vitro. | Data not available | [13] |
| Inhibition of Cell Viability (IC50) | Varies by cell line (typically µM range). | Data not available |
Experimental Protocols
To facilitate the direct comparison of these two compounds, detailed protocols for key assays are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of C16-ceramide or this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13][14][15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][16]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat adherent or suspension cells with the compounds as described above.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like scraping or Accutase.[7] Collect all cells, including those in the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.[7]
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer on ice.[12]
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AFC.[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[10]
Conclusion and Future Directions
C16-ceramide is a well-established pro-apoptotic lipid that signals through multiple pathways. Its synthetic analog, this compound, by virtue of its resistance to phosphorylation at the 1-position, is predicted to be a more stable and potentially more potent inducer of apoptosis. The lack of conversion to the pro-survival C1P suggests that this compound could serve as a valuable tool to dissect ceramide-specific signaling events without the confounding influence of its metabolites.
Further research is imperative to validate these hypotheses. The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these two molecules. Such studies will not only illuminate the precise role of the 1-hydroxyl group in ceramide's biological activity but also evaluate the therapeutic potential of non-metabolizable ceramide analogs in diseases characterized by deficient apoptosis, such as cancer.
References
- 1. Ceramide inactivates cellular protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that ceramide selectively inhibits protein kinase C-alpha translocation and modulates bradykinin activation of phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of sequestration of protein kinase C alpha/betaII by ceramide. Roles of ceramide-activated protein phosphatases and phosphorylation/dephosphorylation of protein kinase C alpha/betaII on threonine 638/641 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective ceramide binding to protein kinase C-alpha and -delta isoenzymes in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct binding to ceramide activates protein kinase Czeta before the formation of a pro-apoptotic complex with PAR-4 in differentiating stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide inhibits IL-2 production by preventing protein kinase C-dependent NF-kappaB activation: possible role in protein kinase Ctheta regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance [mdpi.com]
A Comparative Guide to the Cross-Validation of N-C16-desoxymethylsphingosine Measurements Across Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive lipids is paramount in understanding their physiological roles and their potential as therapeutic targets and biomarkers. N-C16-desoxymethylsphingosine, an atypical sphingolipid, has garnered increasing interest in biomedical research. Consequently, the robust and reliable measurement of this analyte is critical. This guide provides a comprehensive comparison of two major analytical platforms for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the experimental protocols for each method, presents a side-by-side comparison of their performance characteristics, and discusses the relative advantages and disadvantages of each platform. While direct cross-validation studies for this compound are not extensively published, this guide synthesizes data from studies on related sphingolipids and typical performance data for each platform to provide a valuable resource for researchers.
Data Presentation: A Comparative Overview
The choice of analytical platform for the quantification of this compound will depend on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of the expected performance characteristics for LC-MS/MS and a hypothetical competitive ELISA for this compound.
Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
| Accuracy (%RE) | ±15% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) |
| Throughput | Medium to High (sample-dependent) |
| Matrix Effect | Can be significant, requires careful management |
Table 2: Anticipated Performance Characteristics of a Competitive ELISA for this compound
| Parameter | Typical Performance |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | 0.05 - 0.5 ng/mL |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
| Cross-reactivity | Potential for cross-reactivity with structurally similar lipids |
| Throughput | High |
| Matrix Effect | Can be present, often mitigated by sample dilution |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable data. The following sections outline the key steps for the quantification of this compound using LC-MS/MS and a hypothetical competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound from complex biological matrices.
1. Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of a cold solvent mixture of methanol:acetonitrile (1:2 v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% to 100% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values would need to be determined by direct infusion of a standard.
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes a hypothetical competitive ELISA, a common format for small molecule quantification.
1. Plate Coating:
-
Coat a 96-well microplate with an antibody specific for this compound and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
2. Competitive Reaction:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
Add 50 µL of the standards or samples to the wells.
-
Immediately add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
-
Incubate for 1-2 hours at room temperature to allow competition between the free analyte and the enzyme-conjugated analyte for binding to the antibody.
3. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a chromogenic substrate for HRP (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualizations
To further clarify the methodologies and their underlying principles, the following diagrams are provided.
Assessing the Specificity of Antibodies for Sphingolipids Against N-C16-Desoxymethylsphingosine: A Comparative Guide
For researchers and drug development professionals, the precise characterization of antibody specificity is paramount. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting the atypical sphingolipid, N-C16-desoxymethylsphingosine. Given the structural similarities among sphingolipids, rigorous validation is crucial to ensure that an antibody selectively binds to its intended target without significant off-target interactions. This guide outlines key experimental protocols, presents data in a comparative format, and visualizes complex biological and experimental workflows.
Comparative Specificity of a Hypothetical Anti-N-C16-Desoxymethylsphingosine Antibody
Since no commercial antibodies against this compound are currently available, this guide will outline the validation process for a newly developed, hypothetical monoclonal antibody, hereafter referred to as mAb-DSM. The following table summarizes expected binding characteristics of mAb-DSM against a panel of structurally related sphingolipids. The data is presented as relative binding intensity, normalized to the binding of this compound.
| Sphingolipid Analyte | Structure | Predicted Relative Binding of mAb-DSM (%) |
| This compound | Sphingoid base with C16 acyl chain, lacking the C1 hydroxyl group | 100 |
| N-C16-Ceramide | Sphingoid base with C16 acyl chain | < 5 |
| N-C16-Dihydroceramide | Dihydrosphingosine base with C16 acyl chain | < 2 |
| Sphingosine (B13886) | Sphingoid base without acyl chain | < 1 |
| Sphingosine-1-Phosphate (S1P) | Phosphorylated sphingoid base | < 1 |
| N-C18-desoxymethylsphingosine | Sphingoid base with C18 acyl chain, lacking the C1 hydroxyl group | 10-20 |
| Phosphatidylcholine (PC) | Glycerophospholipid | < 1 |
This data is hypothetical and serves as an example for interpreting specificity assays.
Experimental Protocols for Specificity Assessment
To validate the specificity of mAb-DSM, a multi-pronged approach employing several immunoassays is recommended. Each technique offers unique advantages in characterizing the antibody-lipid interaction.
Lipid Overlay Assay (Dot Blot)
This technique provides a rapid and straightforward qualitative assessment of antibody binding to a panel of lipids immobilized on a membrane.
Methodology:
-
Lipid Preparation: Dissolve this compound and other sphingolipids (e.g., N-C16-ceramide, sphingosine, S1P) in a suitable organic solvent like chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.
-
Membrane Spotting: Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane.[1] Allow the spots to dry completely.
-
Blocking: Block the membrane with a solution of 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with mAb-DSM (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: After a final wash, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the spots corresponds to the binding affinity of the antibody to each lipid.
Caption: Workflow for Lipid Overlay Assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a quantitative method to assess antibody binding and can be adapted for lipid antigens.
Methodology:
-
Plate Coating: Dissolve lipids in an organic solvent (e.g., chloroform/ethanol) and add to the wells of a high-binding ELISA plate.[2] Allow the solvent to evaporate, leaving the lipid coated on the well surface.[2]
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of mAb-DSM to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three to five times with PBS containing 0.05% Tween-20 (PBST).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: After a final wash, add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The absorbance is proportional to the amount of bound primary antibody.
Caption: ELISA Protocol for Lipid Antigens.
Potential Signaling Pathways of this compound
While the specific signaling pathways of this compound are not yet fully elucidated, its structural similarity to other bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P) suggests potential involvement in related pathways.[3][4] Desoxymethylsphingosine is considered an atypical deoxy-sphingoid base.
Hypothetical Signaling Cascade:
Based on the known functions of similar sphingolipids, this compound could potentially modulate cellular processes such as apoptosis, proliferation, and inflammation. It may act by inhibiting or activating key enzymes in the sphingolipid metabolic pathway or by interacting with specific receptors.
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[5] This leads to the formation of ceramide, a central molecule in sphingolipid metabolism.[4] Ceramide can be metabolized to sphingosine, which can then be phosphorylated to S1P.[4] S1P is a potent signaling molecule that acts through a family of G protein-coupled receptors (S1PRs) to regulate diverse cellular functions.[6][7] Ceramide itself is a bioactive molecule implicated in signaling pathways leading to apoptosis and cell cycle arrest.[8][9]
Given that this compound lacks the C1-hydroxyl group, it cannot be phosphorylated by sphingosine kinases to form a molecule analogous to S1P. This suggests its mechanism of action may differ significantly from S1P. It might act as a competitive inhibitor of enzymes that utilize ceramide or sphingosine as substrates, or it could have unique intracellular targets.
Caption: Hypothetical Signaling Role of N-C16-DSM.
References
- 1. novateinbio.com [novateinbio.com]
- 2. ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
Comparative analysis of N-C16-desoxymethylsphingosine levels in healthy vs. diseased states
An in-depth look at the circulating levels of deoxysphingolipids reveals significant elevations in individuals with metabolic syndrome and type 2 diabetes compared to healthy counterparts, suggesting their potential as key biomarkers in metabolic diseases.
This guide provides a comparative analysis of N-C16-desoxymethylsphingosine and the broader class of deoxysphingolipids (dSLs) in healthy versus diseased states, with a focus on metabolic disorders. While specific quantitative data for this compound are limited in publicly available research, data for the overarching class of deoxysphingolipids offer valuable insights into their pathological significance.
Quantitative Comparison of Plasma Deoxysphingolipid Levels
Elevated levels of circulating deoxysphingolipids have been identified as a potential hallmark of metabolic dysregulation. A key study comparing plasma deoxysphingolipid concentrations across different health states provides a clear quantitative distinction.
| Group | Total Deoxysphingolipids (µmol/L) |
| Healthy Controls | 0.06 ± 0.02 |
| Metabolic Syndrome | 0.11 ± 0.04 |
| Type 2 Diabetes | Not significantly different from Metabolic Syndrome |
Data sourced from Othman et al., Diabetologia, 2012.[1]
These findings highlight a significant increase in deoxysphingolipids in individuals with metabolic syndrome compared to healthy controls.
Experimental Protocols
The quantification of deoxysphingolipids in plasma samples is typically achieved through sophisticated analytical techniques. The following outlines a general experimental protocol based on established methods.
Sample Preparation and Lipid Extraction:
-
Plasma Collection: Whole blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Internal Standards: A solution of deuterated sphingolipid internal standards (e.g., d7-sphingosine and d7-sphinganine) is added to the plasma samples.[2]
-
Lipid Extraction: Lipids are extracted from the plasma using a one-phase extraction method with a mixture of methanol (B129727) and dichloromethane. This is followed by protein precipitation.[3]
-
Hydrolysis: The extracted lipids undergo acid and base hydrolysis to release the sphingoid bases from their N-acylated forms. This step allows for the measurement of the total sphingoid base composition.[2]
-
Phase Separation and Purification: The hydrolyzed sample is subjected to phase separation using chloroform (B151607) and an alkaline aqueous solution. The lower organic phase, containing the lipids, is collected and washed multiple times with alkaline water.[2] The purified lipid extract is then dried under a stream of nitrogen.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different sphingolipid species are separated based on their physicochemical properties as they pass through a specialized column (e.g., a C18 reversed-phase column).[4]
-
Mass Spectrometric Detection: The separated lipids are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization) and fragmented. Specific fragment ions of the target deoxysphingolipids and the internal standards are monitored to accurately quantify their concentrations in the sample.[5]
Signaling Pathways and Experimental Workflow
Deoxysphingolipid Biosynthesis Pathway:
Deoxysphingolipids are synthesized through a promiscuous activity of the enzyme serine palmitoyltransferase (SPT). Under conditions of low serine or high alanine (B10760859) availability, SPT utilizes alanine instead of its canonical substrate, serine, leading to the formation of 1-deoxysphinganine, the precursor for other deoxysphingolipids.[6][7]
Caption: Biosynthesis of canonical sphingolipids and deoxysphingolipids by serine palmitoyltransferase.
General Experimental Workflow for Deoxysphingolipid Analysis:
The process of analyzing deoxysphingolipid levels in biological samples involves several key steps, from sample collection to data analysis.
Caption: A generalized workflow for the quantification of deoxysphingolipids from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Head-to-head comparison of different internal standards for atypical sphingolipid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atypical sphingolipids, such as 1-deoxysphingolipids, is crucial for understanding their roles in various pathological conditions, including diabetes and hereditary sensory and autonomic neuropathy type 1 (HSAN1). The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a head-to-head comparison of commonly used internal standards for the analysis of atypical sphingolipids, supported by experimental data and detailed protocols.
Introduction to Atypical Sphingolipids and the Need for Accurate Quantification
Sphingolipids are a class of lipids that play critical roles in cell structure and signaling. The de novo synthesis of canonical sphingolipids starts with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, when SPT utilizes alanine (B10760859) instead of serine, it leads to the formation of 1-deoxysphingolipids, which lack the C1 hydroxyl group. This structural alteration prevents their canonical degradation and leads to their accumulation, causing cellular dysfunction. Given their low abundance and isomeric nature, precise quantification is essential, making the choice of internal standard a critical methodological consideration.
Types of Internal Standards for Atypical Sphingolipid Analysis
The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation and analysis.[1] For atypical sphingolipid analysis, two main categories of internal standards are predominantly used: stable isotope-labeled standards and odd-chain length standards.
-
Stable Isotope-Labeled Internal Standards: These are considered the gold standard as they have nearly identical physicochemical properties to the endogenous analytes.[1][2] Deuterium (D) or Carbon-13 (¹³C) labeled compounds are common. For atypical sphingolipids, deuterated standards such as D7-sphinganine and D3-deoxysphinganine are frequently employed.[3]
-
Odd-Chain Length Internal Standards: These are non-endogenous sphingolipids with an odd number of carbon atoms in their acyl chain or sphingoid base, such as C17-sphingosine.[2] As most naturally occurring sphingolipids have even-numbered carbon chains, these odd-chain analogs are easily distinguishable by mass spectrometry.[2]
Quantitative Performance Comparison
While direct head-to-head comparative studies are scarce, a compilation of data from various validated methods allows for an assessment of the performance of different internal standards. The following tables summarize key quantitative parameters for commonly used internal standards in atypical sphingolipid analysis.
Table 1: Performance Characteristics of Stable Isotope-Labeled Internal Standards
| Internal Standard | Analyte(s) | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| D7-Sphinganine | Sphinganine, 1-Deoxysphinganine | >0.99 | Not Reported | 2.5 - 25 nM | 70 - 130% | < 20% | [3][4] |
| D3-Deoxysphinganine | 1-Deoxysphinganine | >0.99 | Not Reported | 2.5 - 25 nM | 70 - 130% | < 20% | [3][4] |
| Ceramide (d18:1, 17:0) | Deoxyceramides | Not Reported | Not Reported | Not Reported | Not Reported | 10 - 15% | [5] |
| 1-Deoxyceramide (m18:1, 12:0) | Deoxyceramides | Not Reported | Not Reported | Not Reported | Not Reported | 10 - 15% | [5] |
Table 2: Performance Characteristics of Odd-Chain Length Internal Standards
| Internal Standard | Analyte(s) | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| D-erythro-sphingosine (C17 base) | Sphingosine, Sphinganine | Not Reported | 9 fmol (Sph), 21 fmol (SPA) | Not Reported | Not Reported | 8% (Sph), 13% (SPA) | [6] |
| Cer d18:1/17:0 | Ceramides, Dihydroceramides | >0.99 | Not Reported | Not Reported | Not Reported | < 10% (AUC stability) | [7][8] |
| C17:1 Sphingosine | Sphingosine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| C17:1 Dihydrosphingosine | Dihydrosphingosine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
Discussion of Comparative Performance
From the available data, both stable isotope-labeled and odd-chain internal standards can provide reliable quantification for atypical sphingolipids.
Stable isotope-labeled standards , such as D7-sphinganine and D3-deoxysphinganine, are often preferred due to their near-identical chemical and physical properties to the analytes, which ensures similar extraction efficiency and ionization response.[1] This is reflected in the good accuracy and precision reported in studies utilizing these standards.[3][4]
Odd-chain standards , like C17-sphingosine and Cer d18:1/17:0, are a cost-effective alternative and are also widely used.[6][7][8] They are not naturally present in mammalian cells, thus avoiding any interference from endogenous species.[2] The data indicates they can achieve good precision, with the stability of the internal standard signal being a key performance indicator.[7][8]
The choice between these two types of standards may depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of specific standards. For the most rigorous quantitative studies, stable isotope-labeled internal standards are generally recommended.
Experimental Protocols
Below are detailed methodologies for the analysis of atypical sphingolipids using different internal standards.
Protocol 1: Analysis of 1-Deoxysphingolipids using Deuterated Internal Standards
This protocol is adapted from a study quantifying 1-deoxysphingolipids in cancer cells.[3]
1. Sample Preparation and Lipid Extraction:
-
Wash cells with 0.9% (w/v) NaCl.
-
Extract lipids with 0.25 mL of -20°C methanol, 0.25 mL of -20°C chloroform, and 0.1 mL of water containing deuterated internal standards (e.g., 20 pmol of D7-sphinganine and 2 pmol of D3-deoxysphinganine).
-
Vortex the mixture for 5 minutes and centrifuge at 20,000 x g for 5 minutes at 4°C.
-
Collect the lower organic phase.
-
Re-extract the remaining aqueous phase with 2 µL of formic acid and 0.25 mL of -20°C chloroform.
-
Combine the organic phases, dry under a stream of air, and resuspend in 80 µL of mobile phase B.
2. LC-MS/MS Analysis:
-
LC System: Agilent 6460 QQQ or equivalent.
-
Column: C8 column (e.g., Spectra 3 µm C8SR 150 × 3 mm).
-
Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in methanol.
-
Gradient: A suitable gradient to separate the analytes of interest. For example: 0 min, 82% B; 3 min, 82% B; 4 min, 90% B; 18 min, 99% B; 25 min, 99% B; 27 min, 82% B; 30 min, 82% B.[3]
-
MS Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for the atypical sphingolipids and the deuterated internal standards.
Protocol 2: Analysis of Sphingolipids using Odd-Chain Internal Standards
This protocol is based on a method for the analysis of sphingolipids in biological samples.[7][8]
1. Sample Preparation and Lipid Extraction:
-
Stop in vitro reactions or homogenize tissue samples.
-
Add 1 mL of 1-butanol (B46404) containing the odd-chain internal standards (e.g., 20 pmol Cer d18:1/17:0 and 2 pmol d17:0 Sph) and 0.5 mL of water-saturated 1-butanol.
-
Shake for 10 minutes and centrifuge at 2,300 x g for 10 minutes at 4°C.
-
Collect the upper organic phase, neutralize with glacial acetic acid, and evaporate to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phases: A gradient of aqueous and organic mobile phases, often containing additives like formic acid and ammonium formate to improve ionization.
-
MS Detection: Monitor the specific MRM transitions for the target atypical sphingolipids and the odd-chain internal standards.
Visualizing the Workflow and Pathways
The following diagrams illustrate the general experimental workflow and a simplified sphingolipid synthesis pathway.
Experimental workflow for atypical sphingolipid analysis.
Synthesis of canonical and atypical sphingolipids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. Differences in the Distribution of Ceramides and Sphingosine among Lipoprotein and Lipoprotein-Depleted Fractions in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side analysis of the effects of N-C16-desoxymethylsphingosine and other 1-deoxysphingolipids on membrane properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the effects of N-C16-desoxymethylsphingosine and other 1-deoxysphingolipids (1-deoxySLs) on the biophysical properties of cellular membranes. 1-DeoxySLs are a class of atypical sphingolipids that lack the C1-hydroxyl group, a structural feature that prevents their degradation through canonical pathways and leads to their accumulation in certain pathological conditions, such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Their accumulation has been shown to be cytotoxic, primarily through the disruption of membrane integrity and function.[2][3] This comparison focuses on how the N-acylation, specifically with a C16 chain, alters the impact of the 1-deoxysphingoid backbone on membrane fluidity, domain formation, and the induction of cellular stress pathways.
Quantitative Data Summary
The following tables summarize the known and inferred effects of different 1-deoxysphingolipids on key membrane properties. Direct comparative quantitative data for this compound is limited in the literature; therefore, some values are inferred based on studies of canonical ceramides (B1148491) with varying N-acyl chain lengths.
| Lipid Species | Effect on Membrane Fluidity (Laurdan GP) | Phase Transition Temperature (Tm) | Impact on Lipid Raft Stability | Reference |
| 1-Deoxysphinganine (doxSA) | Minor decrease or no significant change in bulk membrane fluidity. May induce localized changes. | Not well-characterized, but expected to have a lower Tm than acylated counterparts. | Disrupts ordered domain formation by competing with canonical sphingolipids. | [1] |
| This compound (C16-deoxyCer) | Significant decrease in fluidity (Increased Laurdan GP) in specific membranes like the ER.[4][5][6] Inferred to be more potent in ordering membranes than doxSA due to the C16 acyl chain. | Higher Tm compared to doxSA. Inferred from studies on canonical C16-ceramide which has a high Tm.[7] | Promotes the formation of highly ordered, gel-like domains, but these may segregate from physiological lipid rafts, potentially disrupting their function.[8] | [4][5][6][7][8] |
| Very-Long-Chain 1-deoxyceramides (e.g., C24-deoxyCer) | Expected to cause a more pronounced decrease in fluidity (higher Laurdan GP) than C16-deoxyCer due to longer acyl chains. | Highest Tm among the listed 1-deoxySLs, leading to more stable gel-phase domains.[9] | Strong inducer of gel-phase domains, with a high propensity for interdigitation, which can significantly alter membrane structure.[9] | [9] |
| Lipid Species | Cellular Localization | Induction of ER Stress | Mitochondrial Dysfunction | Reference |
| 1-Deoxysphinganine (doxSA) | Primarily localizes to mitochondria.[10][11][12][13] | Can induce ER stress, but the effect is more pronounced upon its N-acylation. | Induces mitochondrial fragmentation and dysfunction.[10][11][12][13] | [10][11][12][13] |
| This compound (C16-deoxyCer) | Enriched in the Endoplasmic Reticulum (ER).[4][6] | Potent inducer of the Unfolded Protein Response (UPR) through pathways involving PERK, IRE1, and ATF6.[14][15][16] | N-acylated metabolites of doxSA are implicated in mitochondrial toxicity.[10][11][13] | [4][6][10][11][13] |
| Very-Long-Chain 1-deoxyceramides (e.g., C24-deoxyCer) | Also retained in the ER.[5] | Expected to be a strong inducer of ER stress due to significant alterations in membrane properties. | Likely contributes significantly to mitochondrial dysfunction upon formation. | [5] |
Experimental Protocols
Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)
This method assesses membrane fluidity by measuring the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment. A shift to a more ordered, less hydrated (gel-like) membrane environment results in a blue shift in emission, leading to a higher GP value.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RPE-1 or H9c2) on glass-bottom dishes. Induce 1-deoxysphingolipid accumulation by either treating with exogenous lipids (e.g., 1 µM 1-deoxysphinganine for 24 hours) or through genetic models (e.g., expression of a mutant serine palmitoyltransferase).
-
Laurdan Staining: Wash cells with phosphate-buffered saline (PBS). Incubate cells with 5 µM Laurdan in serum-free media for 30-60 minutes at 37°C.
-
Imaging: Wash cells again with PBS. Acquire images using a confocal microscope equipped with a two-photon laser for excitation at ~780 nm. Collect emission simultaneously in two channels: 400-460 nm (for ordered phase) and 470-530 nm (for disordered phase).
-
GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I is the intensity in the respective channels and G is a calibration factor determined for the specific instrument.
-
Data Analysis: Generate GP maps and histograms to quantify and visualize changes in membrane fluidity. GP values range from +1 (highly ordered) to -1 (highly disordered).
Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm) of lipid membranes.
Protocol:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model lipid (e.g., POPC) and the 1-deoxysphingolipid of interest at a desired molar ratio. This is typically done by lipid film hydration followed by extrusion.
-
DSC Measurement: Load the liposome suspension into the sample cell of the DSC instrument and a matched buffer solution into the reference cell. Scan the temperature over a relevant range (e.g., 10°C to 100°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions of the lipid mixture. The peak maximum represents the Tm. Broadening of the peak or the appearance of new peaks indicates phase separation and the formation of lipid domains.
Lipid Raft Isolation by Sucrose (B13894) Density Gradient Centrifugation
This detergent-free method isolates lipid rafts based on their low buoyant density.
Protocol:
-
Cell Lysis: Harvest and wash cells in ice-cold PBS. Lyse the cells in a detergent-free buffer (e.g., using a Dounce homogenizer or sonication).
-
Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., with layers of 40%, 30%, and 5% sucrose).
-
Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface of the lower density sucrose layers.
-
Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) by Western blotting and for lipid composition by mass spectrometry.
Visualizations
Signaling Pathways and Experimental Concepts
References
- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable and Unstable Lipid Domains in Ceramide-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death [mdpi.com]
- 16. ER stress-induced cell death mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
